Palonosetron
Description
Structure
3D Structure
Properties
IUPAC Name |
(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZBLNMUGSZIPR-NVXWUHKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048342 | |
| Record name | Palonosetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135729-61-2, 135729-56-5 | |
| Record name | Palonosetron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135729-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palonosetron [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palonosetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00377 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Palonosetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALONOSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D06587D6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into the Molecular Pharmacology of Palonosetron: A Second-Generation 5-HT3 Receptor Antagonist
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Palonosetron (Aloxi®) represents a significant advancement in the management of nausea and vomiting, particularly in the context of chemotherapy. As a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, its molecular pharmacology is distinguished by a unique combination of high binding affinity, prolonged receptor interaction, and a complex mechanism of action that sets it apart from first-generation agents like ondansetron and granisetron. This technical guide synthesizes current knowledge on the molecular interactions of this compound with the 5-HT3 receptor, detailing its allosteric binding properties, pseudo-irreversible antagonism, and the downstream signaling consequences that underpin its enhanced clinical efficacy and extended duration of action. We will explore the key experimental methodologies used to elucidate these properties and provide a framework for understanding the structure-activity relationships that define this potent antiemetic.
Introduction: The 5-HT3 Receptor and Emesis
The 5-HT3 receptor, a member of the Cys-loop family of ligand-gated ion channels, plays a pivotal role in the emetic reflex.[1] These receptors are densely located on vagal afferent nerve terminals in the gastrointestinal tract and in key areas of the central nervous system, such as the chemoreceptor trigger zone (CTZ) in the area postrema.[2] The release of serotonin (5-HT) from enterochromaffin cells in the gut, often triggered by chemotherapeutic agents, activates these receptors, leading to rapid depolarization of vagal afferents and subsequent signaling to the vomiting center in the brainstem.[3][4]
First-generation 5-HT3 receptor antagonists were a breakthrough in managing chemotherapy-induced nausea and vomiting (CINV). However, their efficacy is often limited, particularly against delayed-onset CINV. This compound was developed to address these limitations, exhibiting a distinct pharmacological profile that provides superior and more sustained protection.[5][6]
The Unique Molecular Profile of this compound
This compound's enhanced clinical performance is rooted in its unique molecular interactions with the 5-HT3 receptor. Its rigid, tricyclic ring structure facilitates a tight and effective wedge in the receptor's binding pocket, a pose distinct from other "setrons".[7] This structural difference is the foundation for its superior pharmacological properties.
High Binding Affinity and Pseudo-Irreversible Antagonism
A defining characteristic of this compound is its exceptionally high binding affinity for the 5-HT3 receptor, which is at least 30-fold greater than that of first-generation antagonists.[3][4] This high affinity is quantified by its low inhibition constant (pKi) of approximately 10.5.[8]
Crucially, this interaction is not merely a matter of strong binding but also of remarkably slow dissociation kinetics. Studies have demonstrated that this compound acts as a pseudo-irreversible antagonist, with a significant proportion of binding sites remaining occupied for days after initial exposure.[7][9] This prolonged receptor occupancy is a key contributor to its long half-life of around 40 hours and its sustained antiemetic effect.[3][10][11]
Allosteric Binding and Positive Cooperativity
Unlike first-generation antagonists which exhibit simple, competitive bimolecular binding, this compound demonstrates a more complex mechanism involving allosteric interactions and positive cooperativity.[3][12] This means that in addition to competing with serotonin at the primary (orthosteric) binding site, this compound also binds to a secondary, allosteric site on the receptor.[13]
This dual interaction is thought to induce conformational changes in the 5-HT3 receptor, amplifying its inhibitory effect.[13] Evidence from Scatchard and Hill plot analyses of receptor binding experiments supports this model of positive cooperativity, a feature not observed with granisetron or ondansetron.[12]
The Controversy of Receptor Internalization
Early research suggested that this compound's prolonged action might be due to its ability to trigger the internalization of the 5-HT3 receptor, effectively removing it from the cell surface.[14] However, more recent and detailed investigations have challenged this hypothesis. Studies using pharmacological inhibitors of endocytosis and cell surface ELISA have shown that this compound's long-term inhibition of receptor function occurs without a significant change in the number of surface receptors.[9][15]
The current consensus is that the prolonged inhibition is primarily a result of this compound's extremely slow dissociation from the receptor, leading to a state of pseudo-irreversibility, rather than receptor internalization.[9][15][16]
Visualizing the Mechanism of Action
To better understand these complex interactions, the following diagrams illustrate the key signaling pathways and this compound's modulatory effects.
Caption: 5-HT3 Receptor Signaling and this compound Inhibition.
Experimental Characterization: Methodologies and Data
The unique pharmacological properties of this compound have been defined through a series of key in-vitro experiments. Understanding these protocols is essential for researchers in the field.
Radioligand Binding Assays
Purpose: To determine the binding affinity (Ki) and dissociation kinetics of this compound for the 5-HT3 receptor.
Methodology:
-
Preparation of Membranes: Cell membranes expressing recombinant human 5-HT3 receptors (e.g., from HEK293 or COS-7 cells) are prepared.
-
Competitive Binding: Membranes are incubated with a constant concentration of a radiolabeled 5-HT3 antagonist (e.g., [³H]granisetron) and varying concentrations of unlabeled this compound.
-
Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated via rapid filtration.
-
Quantification: The radioactivity of the filters (representing bound ligand) is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
Causality Insight: This assay directly measures the drug's ability to occupy the receptor. The extremely low Ki value obtained for this compound validates its high affinity, while dissociation experiments (washing out the drug and measuring remaining bound radioligand over time) confirm its slow off-rate.[9]
Functional Assays (Calcium Flux)
Purpose: To measure the functional antagonism (IC50) of this compound by quantifying its ability to inhibit serotonin-induced receptor activation.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing the 5-HT3 receptor are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: Serotonin is added to stimulate the 5-HT3 receptors, causing the ion channel to open and allowing an influx of Ca²⁺.
-
Signal Detection: The resulting increase in intracellular calcium is measured as a change in fluorescence using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The concentration of this compound that inhibits 50% of the serotonin-induced calcium response is determined as the functional IC50.
Causality Insight: This assay provides a direct measure of the drug's ability to block the physiological function of the receptor. The potent IC50 values for this compound confirm that its high-affinity binding translates into effective functional blockade.[17]
Caption: Workflow for a Radioligand Binding Assay.
Comparative Pharmacological Data
The distinct molecular profile of this compound is most evident when compared directly with first-generation agents.
| Parameter | This compound | Granisetron | Ondansetron | Reference(s) |
| Binding Affinity (pKi) | ~10.5 | ~8.5 - 9.0 | ~8.0 - 8.7 | [8] |
| Plasma Half-Life (hours) | ~40 | ~4 - 9 | ~3 - 6 | [3][4][11] |
| Binding Mechanism | Allosteric, Positive Cooperativity | Competitive, Bimolecular | Competitive, Bimolecular | [3][12][13] |
| Dissociation | Very Slow (Pseudo-irreversible) | Reversible | Reversible | [9] |
Structure-Activity Relationship and Clinical Implications
The molecular characteristics of this compound directly translate to its clinical advantages.
-
High Potency and Efficacy: The combination of high affinity and allosteric inhibition results in a more profound and complete blockade of the 5-HT3 receptor, contributing to its superior efficacy in preventing both acute and delayed CINV.[6]
-
Long Duration of Action: The exceptionally long plasma half-life, a direct consequence of its slow dissociation from the receptor, allows for a single intravenous dose to provide protection against CINV for up to five days.[4][10]
-
Distinct Therapeutic Profile: The unique binding mechanism may explain why this compound is effective in delayed CINV, a phase where first-generation antagonists are less successful. This suggests that this compound may modulate receptor function in ways that extend beyond simple competitive antagonism.[12]
Future Research Directions and Conclusion
While the molecular pharmacology of this compound is well-characterized, several areas warrant further investigation. Elucidating the precise residues involved in its allosteric binding site could pave the way for the rational design of even more effective modulators of the 5-HT3 receptor. Furthermore, recent findings suggest this compound may have anti-tumor effects through G1 cell cycle regulation, opening new avenues for its therapeutic application.[18]
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- This compound–5-HT3 Receptor Interactions As Shown by a Binding Protein Cocrystal Structure. (2016).
- This compound (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting. (n.d.). PubMed Central.
- This compound, a 5-HT3 Receptor Antagonist, Induces G1 Cell Cycle Arrest and Autophagy in Gastric Cancer Cells. (n.d.). MDPI.
- 5HT 3 receptor antagonists' binding affinity and plasma half-life a. (n.d.).
- Prolonged inhibition of 5-HT₃ receptors by this compound results from surface receptor inhibition rather than inducing receptor internaliz
- This compound triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function. (2025).
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- Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internaliz
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- A narrative review of tropisetron and this compound for the control of chemotherapy-induced nausea and vomiting. (2019). PubMed.
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An In-depth Technical Guide on Palonosetron's Binding Affinity and Receptor Kinetics
This guide provides a comprehensive technical overview of Palonosetron's interaction with the 5-HT3 receptor, designed for researchers, scientists, and professionals in drug development. We will delve into the nuances of its binding affinity, receptor kinetics, and the underlying molecular mechanisms that distinguish it from other 5-HT3 receptor antagonists.
Introduction: The Significance of this compound's Unique Receptor Interaction
This compound is a second-generation 5-HT3 receptor antagonist widely used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1] Its clinical efficacy, particularly in delayed CINV, is attributed to its unique molecular interactions with the 5-HT3 receptor.[2] Unlike first-generation antagonists, this compound exhibits distinct binding properties and prolonged receptor inhibition that are not solely explained by its high binding affinity and long plasma half-life.[2][3] This guide will explore the molecular details that underpin this compound's superior clinical profile.
The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily, composed of five subunits arranged around a central ion-conducting pore.[4][5] Activation of these receptors by serotonin (5-hydroxytryptamine or 5-HT) leads to a rapid influx of cations, primarily Na+ and K+, and in some cases Ca2+, resulting in neuronal depolarization.[4] This signaling is pivotal in the emetic reflex, making the 5-HT3 receptor a key target for antiemetic drugs.[3]
Section 1: Unraveling the High Binding Affinity of this compound
A hallmark of this compound is its exceptionally high binding affinity for the 5-HT3 receptor, which is at least 30-fold higher than other 5-HT3 receptor antagonists.[3][6] This high affinity is quantified by its low equilibrium dissociation constant (Kd) and inhibitory constant (Ki).
Quantitative Analysis of Binding Affinity
Radioligand binding studies have been instrumental in determining the binding affinity of this compound. These assays typically involve competing a radiolabeled ligand with unlabeled this compound for binding to receptors expressed in cell lines like HEK293.[7] The resulting data allows for the calculation of the Ki value, a measure of the antagonist's binding affinity.
| Parameter | Value | Receptor Subtype | Reference |
| Ki | 0.17 nM | 5-HT3 | [8] |
| pKi | 10.5 | 5-HT3 | [1] |
| Kd | 0.34 nM | 5-HT3A | [7] |
| Kd | 0.15 nM | 5-HT3AB | [7] |
| IC50 | 0.24 nM | 5-HT3A | [7] |
| IC50 | 0.18 nM | 5-HT3AB | [7] |
Table 1: this compound Binding Affinity Data. This table summarizes key binding parameters for this compound at different 5-HT3 receptor subtypes.
The causality behind these experimental choices lies in the need for a robust and reproducible method to quantify ligand-receptor interactions. Radioligand binding assays, when conducted under equilibrium conditions, provide a direct measure of affinity.[9][10] The use of HEK293 cells expressing specific receptor subtypes (5-HT3A and 5-HT3AB) allows for a detailed characterization of this compound's interaction with the physiologically relevant receptor isoforms.[7]
The Molecular Basis of High-Affinity Binding
The high affinity of this compound is attributed to its unique, rigid tricyclic ring structure which allows it to fit tightly into the receptor's binding pocket, acting as an effective wedge.[11] This conformationally restricted structure is a result of cyclization of the amide group with the aromatic structure, enhancing its stability and affinity compared to other 5-HT3 receptor antagonists.[11]
Key amino acid residues within the 5-HT3 receptor binding site are crucial for this interaction. Mutagenesis studies have identified W183 and Y153 as being particularly important for this compound binding, involving a cation-π interaction and hydrogen bonds.[11]
Section 2: The Intricacies of Receptor Kinetics and Allosteric Interactions
Beyond its high affinity, the prolonged duration of action of this compound is a direct consequence of its unique receptor kinetics and allosteric binding properties.
Slow Dissociation and Prolonged Receptor Occupancy
Kinetic studies have revealed that this compound exhibits slow association and even slower dissociation from the 5-HT3 receptor.[7][12] This slow dissociation is ligand-dependent, with agonists inducing a slower dissociation rate than antagonists.[7] The half-life (t1/2) for agonist-induced dissociation is greater than 10 hours, which could partly explain the long duration of this compound's effects in vivo.[7] Remarkably, a significant proportion of binding sites remain occupied by this compound for at least 4 days.[12]
| Receptor Subtype | Association Rate | Dissociation Rate | Key Finding | Reference |
| 5-HT3A | Slower | Slower | Ligand-dependent dissociation | [7] |
| 5-HT3AB | Slightly Faster | Slightly Faster | Antagonists cause more rapid dissociation than agonists | [7][13] |
Table 2: this compound Receptor Kinetics. This table highlights the key kinetic parameters of this compound's interaction with 5-HT3 receptor subtypes.
Allosteric Binding and Positive Cooperativity
A key differentiator for this compound is its allosteric interaction with the 5-HT3 receptor.[2][6] Unlike competitive antagonists such as ondansetron and granisetron, which bind to the same site as the endogenous ligand serotonin, this compound binds to a distinct, allosteric site.[2][14] This allosteric binding exhibits positive cooperativity, meaning that the binding of one this compound molecule to the receptor can enhance the binding of subsequent molecules.[2]
This allosteric mechanism has profound functional consequences. This compound acts as an allosteric modifier that can accelerate the dissociation rate of other antagonists like granisetron and ondansetron from the receptor.[2] Furthermore, this allosteric interaction may induce conformational changes in the receptor, potentially amplifying its inhibitory effect.[14]
The following diagram illustrates the proposed allosteric binding mechanism of this compound in contrast to competitive antagonists.
Figure 1: Competitive vs. Allosteric Antagonism. This diagram illustrates the distinct binding mechanisms of first-generation 5-HT3 antagonists and this compound.
Section 3: Functional Consequences and Signaling Pathways
The unique binding characteristics of this compound translate into persistent functional effects that extend beyond its physical presence at the cell surface.[2]
Persistent Inhibition of Receptor Function
Experiments have shown that even after this compound is washed away from cells expressing 5-HT3 receptors, a substantial inhibition of calcium-ion influx is still observed.[2] This is in stark contrast to cells previously incubated with granisetron or ondansetron, which show a return to normal function.[2] This persistent inhibition suggests that this compound triggers long-lasting changes in the receptor's functional state.
Modulation of Downstream Signaling
The primary function of the 5-HT3 receptor is to mediate rapid, excitatory neurotransmission through cation influx.[4] By potently and persistently inhibiting this channel, this compound effectively blocks the downstream signaling cascade initiated by serotonin. This is particularly relevant in the context of CINV, where serotonin released from enterochromaffin cells in the gut activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex.[3]
Figure 2: 5-HT3 Receptor Signaling Pathway and Inhibition. This diagram shows the normal signaling cascade and how this compound interrupts it.
Recent studies have also suggested that this compound may have effects beyond its primary role as a 5-HT3 antagonist, including inducing G1 cell cycle arrest and autophagy in cancer cells, hinting at potential anti-tumor properties.[15]
Section 4: Experimental Protocols for Characterizing Receptor Binding
The determination of binding affinity and kinetics relies on well-established in vitro assays. A standard protocol for a competitive radioligand binding assay is outlined below.
Step-by-Step Radioligand Binding Assay Protocol
This protocol is a generalized workflow for determining the Ki of a test compound (e.g., this compound) for the 5-HT3 receptor using a filtration binding assay.
-
Preparation of Cell Membranes:
-
Culture HEK293 cells stably expressing the human 5-HT3 receptor.
-
Harvest cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.[16]
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]granisetron), and varying concentrations of the unlabeled test compound (this compound).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known 5-HT3 antagonist).
-
-
Incubation:
-
Filtration and Washing:
-
Quantification:
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Figure 3: Radioligand Binding Assay Workflow. This diagram outlines the key steps in determining the binding affinity of this compound.
Conclusion
The superior clinical efficacy of this compound is deeply rooted in its unique molecular interactions with the 5-HT3 receptor. Its high binding affinity, slow dissociation kinetics, and, most notably, its allosteric binding mechanism collectively contribute to a prolonged and potent inhibition of receptor function. This in-depth understanding of this compound's binding profile provides a strong rationale for its clinical advantages and serves as a valuable case study for the development of future receptor-targeted therapeutics.
References
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ResearchGate. (n.d.). 5HT 3 receptor antagonists' binding affinity and plasma half-life a. Retrieved from [Link]
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ResearchGate. (n.d.). 5HT 3 receptor antagonists' binding affinity and plasma half-life a. Retrieved from [Link]
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Lummis, S. C. R., & Thompson, A. J. (2013). Agonists and antagonists induce different this compound dissociation rates in 5-HT₃A and 5-HT₃AB receptors. Neuropharmacology, 73, 241–246. Retrieved from [Link]
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Rojas, C., Stathis, M., Thomas, A. G., Massuda, E. B., Alt, J., Zhang, J., Rubenstein, E. B., Sebastiani, S., & Cantoreggi, S. (2008). This compound exhibits unique molecular interactions with the 5-HT3 receptor. Anesthesia and Analgesia, 107(2), 469–478. Retrieved from [Link]
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Maksay, G., & Bikádi, Z. (2011). Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization. European Journal of Pharmacology, 670(1), 78–84. Retrieved from [Link]
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Bas, C., et al. (2020). The binding of this compound and other antiemetic drugs to the serotonin 5-HT3 receptor. Communications Biology, 3(1), 79. Retrieved from [Link]
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Thompson, A. J., & Lummis, S. C. R. (2013). Exploring a potential this compound allosteric binding site in the 5-HT3 receptor. British Journal of Pharmacology, 170(4), 813–823. Retrieved from [Link]
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ResearchGate. (n.d.). Agonists and antagonists induce different this compound dissociation rates in 5-HT3A and 5-HT3AB receptors. Retrieved from [Link]
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Kim, H. J., et al. (2023). This compound, a 5-HT3 Receptor Antagonist, Induces G1 Cell Cycle Arrest and Autophagy in Gastric Cancer Cells. International Journal of Molecular Sciences, 24(23), 16933. Retrieved from [Link]
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Kesters, D., Thompson, A. J., Brams, M., van Elk, R., Spurny, R., Ulens, C., Smit, A. B., Lummis, S. C. R., & Sixma, T. K. (2016). This compound–5-HT3 Receptor Interactions As Shown by a Binding Protein Cocrystal Structure. ACS Chemical Neuroscience, 7(10), 1436–1443. Retrieved from [Link]
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Thompson, A. J., & Lummis, S. C. R. (2007). 5-HT3 Receptors. Current Pharmaceutical Design, 13(23), 2369–2382. Retrieved from [Link]
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Rojas, C., et al. (2007). Additional binding mechanism of this compound to the 5-HT3 receptor versus first generation 5-HT3 receptor antagonists. Journal of Clinical Oncology, 25(18_suppl), 9118–9118. Retrieved from [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Eurofins DiscoverX. (n.d.). 5-HT3a Human Serotonin Ion Channel Functional Cell Based Agonist Calcium Flux LeadHunter Assay - FR. Retrieved from [Link]
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Ye, Q., et al. (2019). A narrative review of tropisetron and this compound for the control of chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine, 8(5), 643–652. Retrieved from [Link]
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Wikipedia. (n.d.). 5-HT3 receptor. Retrieved from [Link]
-
Cooper, M. A. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology, Chapter 1, Unit 1.1. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound hydrochloride? Retrieved from [Link]
-
ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]
-
van Kleef, E. S., et al. (2012). The serotonin 5-HT3 receptor: a novel neurodevelopmental target. Frontiers in Cellular Neuroscience, 6, 43. Retrieved from [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2758. Retrieved from [Link]
-
Eisensamer, B., et al. (2005). Role of 5-HT3 Receptors in the Antidepressant Response. International Journal of Molecular Sciences, 6(12), 321–351. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are 5-HT3 receptor agonists and how do they work? Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Eisenberg, P., et al. (2004). Efficacy, safety and pharmacokinetics of this compound in patients receiving highly emetogenic cisplatin-based chemotherapy: a dose-ranging clinical study. Annals of Oncology, 15(2), 330–337. Retrieved from [Link]
-
Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–9. Retrieved from [Link]
-
Lummis, S. C. R. (2012). The 5-HT3 receptor - the relationship between structure and function. Therapeutic Advances in Psychopharmacology, 2(5), 195–206. Retrieved from [Link]
-
Lee, H. J., & Kim, J. H. (2018). Natural Negative Allosteric Modulators of 5-HT3 Receptors. Molecules, 23(10), 2645. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2014). Clinical Pharmacology Review. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-HT3 antagonist. Retrieved from [Link]
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Technical Guide: Palonosetron Pharmacodynamics in Preclinical Models
This guide synthesizes the pharmacodynamic distinctiveness of Palonosetron, moving beyond standard receptor occupancy theories to explore its allosteric mechanisms and signaling crosstalk.
Executive Summary: The "Allosteric Advantage"
This compound is a second-generation 5-HT
This distinct mechanism triggers a conformational change in the 5-HT
Molecular Pharmacodynamics (In Vitro)
Binding Kinetics and Allostery
Standard competitive antagonists bind and dissociate rapidly. This compound, however, exhibits a "pseudo-irreversible" binding mode.
-
High Affinity: this compound binds to the 5-HT
receptor with a of ~10.4, approximately two orders of magnitude higher than ondansetron ( ~8.5).[1] -
Positive Cooperativity: Hill slope analysis reveals a coefficient of ~1.4 for this compound (indicating cooperativity), compared to ~1.0 for first-generation antagonists.
-
Mechanism: It binds to an allosteric site distinct from the serotonin orthosteric site, locking the receptor in a closed state.
Comparative Binding Data:
| Parameter | This compound | Granisetron | Ondansetron |
| Receptor Affinity ( | 10.4 ± 0.2 | 8.9 ± 0.3 | 8.5 ± 0.2 |
| Binding Mode | Allosteric / Cooperative | Competitive | Competitive |
| Receptor Internalization | High | Negligible | Negligible |
| Functional Inhibition ( | > 4 Days | Hours | Hours |
Receptor Internalization & Trafficking
A critical differentiator is the drug's ability to alter receptor trafficking. While first-generation antagonists block the channel temporarily, this compound induces receptor internalization (endocytosis) or creates a long-lived non-functional state at the surface.[1][4][5][6]
Mechanistic Insight: In HEK293 and NG108-15 cells, this compound exposure leads to a reduction in surface 5-HT
receptors that persists even after the drug is washed out. This prevents the "resensitization" of the emetic reflex, explaining the drug's prolonged duration of action (half-life ~40h) compared to the short plasma half-life of competitors.
Visualization: Allosteric Locking & Internalization
Caption: this compound induces a stable conformational change leading to receptor internalization, effectively removing the target from the cell surface and preventing resensitization.
Cellular Signaling & Crosstalk (The NK1 Link)
A major paradox in antiemetic research was this compound's efficacy in delayed CINV (Chemotherapy-Induced Nausea and Vomiting), a phase typically driven by Substance P (NK1 receptors), despite this compound having no affinity for NK1 receptors.[5][7]
The NG108-15 Crosstalk Model
Research using NG108-15 cells (which express both 5-HT
-
Synergy: Activation of 5-HT
receptors primes the cell, significantly potentiating the calcium release triggered by Substance P (NK1 activation). -
Inhibition: this compound—but not ondansetron—blocks this specific crosstalk. By permanently downregulating 5-HT
signaling, it prevents the "priming" of the NK1 pathway.
Visualization: 5-HT3 / NK1 Signaling Crosstalk
Caption: this compound inhibits the 5-HT3-mediated calcium influx that otherwise potentiates (primes) the NK1/Substance P signaling pathway, explaining efficacy in delayed emesis.
In Vivo Efficacy Protocol: The Ferret Model
The ferret (Mustela putorius furo) is the gold standard for preclinical CINV evaluation because, unlike rodents, ferrets possess a vomiting reflex physiologically similar to humans.
Protocol: Cisplatin-Induced Biphasic Emesis
This protocol validates efficacy in both Acute (0-24h) and Delayed (24-72h) phases.
Materials:
-
Subject: Adult male castrated ferrets (1.0–1.5 kg).
-
Emetogen: Cisplatin (Sigma-Aldrich), dissolved in saline (0.9%), heated to 40°C.
-
Test Article: this compound HCl (0.01 – 0.1 mg/kg).
Step-by-Step Methodology:
-
Acclimation (Day -3 to 0):
-
House ferrets individually in controlled environments (22°C, 12h light/dark cycle).
-
Provide standard diet and water ad libitum.
-
Critical: Habituate animals to handling to minimize stress-induced confounding variables.
-
-
Surgical Implantation (Optional but Recommended):
-
For precise pharmacokinetic (PK) correlation, implant jugular vein catheters under isoflurane anesthesia 7 days prior to dosing.
-
-
Dosing (Day 0, T= -30 min):
-
Administer this compound (IV or IP) 30 minutes prior to emetogen challenge.
-
Control Group: Saline vehicle.
-
-
Emetogen Challenge (Day 0, T=0):
-
Administer Cisplatin 5 mg/kg (single intraperitoneal injection).[8]
-
Note: This dose reliably induces a biphasic response without excessive mortality.
-
-
Observation Period (0 – 72 Hours):
-
Acute Phase (0-24h): Continuous video monitoring. Count "Retching" (rhythmic abdominal contraction) and "Vomiting" (expulsion of gastric content).
-
Delayed Phase (24-72h): Continue monitoring. This phase is critical for distinguishing this compound from first-gen antagonists.
-
-
Data Analysis:
-
Calculate Total Emetic Episodes (Retch + Vomit).
-
Compare Latency to first emetic event.[9]
-
Statistical test: Kruskal-Wallis followed by Dunn’s post-test (non-parametric data).
-
Visualization: Experimental Timeline
Caption: Timeline for the Cisplatin-induced emesis model in ferrets, covering both acute and delayed observation windows.
References
-
Rojas, C., et al. (2008). "this compound exhibits unique molecular interactions with the 5-HT3 receptor."[4][5] Anesthesia & Analgesia.
- Key Finding: Established the allosteric binding and positive cooper
-
Rojas, C., et al. (2010). "this compound triggers 5-HT3 receptor internalization and causes prolonged inhibition of receptor function."[4][5] European Journal of Pharmacology.
-
Key Finding: Demonstrated receptor internalization as a cause for persistent efficacy.[4]
-
-
Rojas, C., & Slusher, B. S. (2012). "Pharmacological mechanisms of 5-HT3 and tachykinin NK1 receptor antagonism to prevent chemotherapy-induced nausea and vomiting." European Journal of Pharmacology.
- Key Finding: Detailed the NG108-15 crosstalk mechanism between 5-HT3 and NK1.
-
Rudd, J. A., et al. (1994). "The profile of action of cisplatin in the ferret."[10][11] European Journal of Pharmacology.
- Key Finding: Established the ferret cisplatin model parameters (5-10 mg/kg) for biphasic emesis.
-
Grunberg, S. M., & Koeller, J. M. (2003). "this compound: A unique 5-HT3-receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting."[12] Expert Opinion on Pharmacotherapy.
-
Key Finding: Review of translational efficacy data.[4]
-
Sources
- 1. Comparison of this compound and ondansetron to prevent postoperative nausea and vomiting in women using intravenous patient-controlled analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antiemetic 5-HT3 Receptor Antagonist this compound Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of substance P-mediated responses in NG108-15 cells by netupitant and this compound exhibit synergistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profile of Antiemetic Activity of Netupitant Alone or in Combination with this compound and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
- 11. Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound as an anti-emetic and anti-nausea agent in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Palonosetron Allosteric Binding and Positive Cooperativity
Executive Technical Summary
Palonosetron distinguishes itself from first-generation 5-HT
This guide dissects the molecular causality between this compound’s unique binding mode—characterized by a rigid tricyclic core and specific interactions with Tryptophan 183—and its clinical profile of delayed-phase efficacy. We analyze the divergent data regarding receptor internalization versus pseudo-irreversible surface binding, providing a comprehensive model of its persistent inhibitory effects.
Molecular Mechanism of Action
The Allosteric-Orthosteric Paradox
Classically, 5-HT
-
First-Generation (Ondansetron/Granisetron): Follow simple bimolecular kinetics.[1] Binding is reversible, competitive, and non-cooperative (Hill coefficient
). -
This compound: Binds the orthosteric site but induces a conformational change in the receptor that increases the affinity for subsequent ligand binding. This manifests as positive cooperativity (
).
Although this compound binds to the orthosteric pocket, its interaction triggers a high-affinity state often associated with allosteric modulators. This "induced fit" locks the receptor in a closed conformation for extended periods.
Structural Determinants (Cryo-EM & X-Ray Insights)
Structural studies utilizing Acetylcholine Binding Protein (AChBP) chimeras and Cryo-EM of the 5-HT
-
Wedge Geometry: this compound’s rigid fused tricyclic ring system acts as a molecular wedge, penetrating deeper into the binding pocket than the flexible carbazole of ondansetron.
-
Cation-
Interaction: The protonated amine of this compound forms a critical cation- interaction with Trp183 (Loop B). -
Hydrophobic Enclosure: The drug is enclosed by Tyr153, which forms a hydrogen bond, stabilizing the "closed" loop C conformation.
Cooperative Binding Dynamics (Diagram)
Figure 1: Positive Cooperativity Model. Initial binding triggers a conformational shift, enhancing the affinity of remaining sites, distinct from the 1:1 competition of older antagonists.
Comparative Binding Kinetics
The clinical superiority of this compound in the delayed phase (24–120h) is driven by its kinetic profile, specifically the dissociation rate (
Table 1: Kinetic and Thermodynamic Parameters of 5-HT
| Parameter | Ondansetron | Granisetron | This compound | Significance |
| Binding Affinity ( | ~8.5 | ~8.9 | 10.4 - 10.5 | 100x higher affinity drives potency. |
| Hill Coefficient ( | 1.0 (Non-cooperative) | 1.0 (Non-cooperative) | 1.4 - 1.6 (Positive Cooperativity) | Indicates multi-site allosteric interaction. |
| Dissociation Half-life | ~15 - 30 mins | ~1 - 2 hours | > 40 hours | Explains "pseudo-irreversible" inhibition. |
| Receptor Interaction | Competitive | Competitive | Mixed/Allosteric | Drives persistent efficacy. |
Data aggregated from Rojas et al. (2008) and Lummis et al. (2012).
The "Persistent Inhibition" Mechanism
A critical scientific debate exists regarding how this compound maintains inhibition for days. Two primary models are currently discussed in literature.[3]
Model A: Receptor Internalization (Rojas Hypothesis)
Early studies (Rojas et al., 2010) suggested that this compound binding triggers the endocytosis of the 5-HT
Model B: Pseudo-Irreversible Surface Binding (Lummis/Dundee Model)
Later kinetic studies (Lummis et al., 2012) argue that the "internalization" was an artifact of the extremely slow dissociation rate. In this model, the receptor remains on the surface but the drug simply does not leave the binding pocket ("pseudo-irreversible"), effectively permanently silencing the channel during the relevant clinical timeframe.
Synthesis: Regardless of the specific trafficking mechanism, the functional outcome is identical: long-term silencing of 5-HT
Figure 2: Dual-Hypothesis Pathway. Contrasting receptor internalization vs. pseudo-irreversible surface binding. Both pathways result in the same functional endpoint: prolonged inhibition.
Experimental Protocols for Validation
To validate these mechanisms in a research setting, the following protocols are recommended. These are designed to be self-validating with internal controls.
Radioligand Binding Assay (Saturation & Competition)
Objective: Determine
Materials:
-
HEK-293 cells stably expressing human 5-HT
A receptor. -
Radioligand: [
H]-Palonosetron (Specific Activity ~80 Ci/mmol). -
Competitors: Unlabeled Ondansetron, Granisetron.
Protocol:
-
Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
-
Saturation Isotherm: Incubate membranes (50 µg protein) with increasing concentrations of [
H]-Palonosetron (0.01 nM to 10 nM).-
Non-specific binding control: Add 10 µM unlabeled ondansetron to parallel tubes.
-
-
Equilibrium: Incubate for 2 hours at 25°C. Note: this compound requires longer equilibration than ondansetron due to slow association/dissociation.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).
-
Analysis: Count radioactivity. Plot Bound vs. Free. Use non-linear regression (One-site vs. Two-site models).
-
Validation Check: If
is significantly > 1.0, positive cooperativity is confirmed.[2]
-
Functional Calcium Influx Assay (FLIPR)
Objective: Assess persistent inhibition (washout resistance).
Protocol:
-
Loading: Load 5-HT
-HEK cells with Fluo-4 AM calcium dye for 45 min. -
Pre-treatment: Incubate cells with
concentrations of this compound, Ondansetron, or Vehicle for 1 hour. -
Washout:
-
Group A (No Wash): Assay immediately.
-
Group B (Wash): Wash cells 3x with buffer; incubate in antagonist-free buffer for 24 hours.
-
-
Stimulation: Inject 5-HT (1 µM) and record fluorescence.
-
Result Interpretation:
References
-
Rojas, C., Stathis, M., Thomas, A. G., et al. (2008). "this compound exhibits unique molecular interactions with the 5-HT3 receptor."[2][5][6][7][8] Anesthesia & Analgesia. Link
-
Rojas, C., Thomas, A. G., Alt, J., et al. (2010).[1] "this compound triggers 5-HT3 receptor internalization and causes prolonged inhibition of receptor function."[1][5][9][10] European Journal of Pharmacology. Link
-
Lummis, S. C., Thompson, A. J. (2013). "Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization." PLoS One. Link
-
Wong, E. H., Clark, R., Leung, E., et al. (1995). "The interaction of RS 25259-197, a potent and selective antagonist, with 5-HT3 receptors, in vitro." British Journal of Pharmacology. Link
-
Price, K. L., et al. (2016). "this compound–5-HT3 Receptor Interactions As Shown by a Binding Protein Cocrystal Structure." ACS Chemical Neuroscience. Link
Sources
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- 2. researchgate.net [researchgate.net]
- 3. A Comparative Study of this compound with Ondansetron for Prophylaxis of Postoperative Nausea and Vomiting (PONV) Following Laparoscopic Gynaecological Surgeries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Unique molecular interactions of Palonosetron with the 5-HT3 receptor
An In-Depth Technical Guide: Unique Molecular Interactions of Palonosetron with the 5-HT3 Receptor
Introduction: Beyond Competitive Antagonism
The serotonin 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel, is a cornerstone target in pharmacology, primarily known for its role in mediating nausea and vomiting.[1][2] Activation of these receptors in the central and peripheral nervous systems triggers neuronal depolarization and excitation.[1][3] The development of first-generation 5-HT3 receptor antagonists such as ondansetron and granisetron was a landmark in managing chemotherapy-induced nausea and vomiting (CINV).[4][5] These agents act as competitive antagonists, directly competing with serotonin for the same binding site.
However, their clinical efficacy, particularly in delayed CINV, is not absolute. This led to the development of second-generation antagonists, among which this compound has demonstrated superior clinical benefit in preventing both acute and delayed CINV.[4][5][6] this compound's enhanced efficacy is not solely explained by its higher binding affinity or longer plasma half-life (approximately 40 hours compared to 4-7 hours for first-generation agents).[7][8] Its distinction lies in a fundamentally different and more complex mode of interaction with the 5-HT3 receptor at the molecular level.[9][10] This guide elucidates these unique molecular interactions, providing a mechanistic rationale for this compound's distinct clinical profile.
The Unique Pharmacological Signature of this compound
This compound's interaction with the 5-HT3 receptor is distinguished by three core features that set it apart from first-generation antagonists: allosteric binding, positive cooperativity, and pseudo-irreversible inhibition.
Allosteric Binding and Positive Cooperativity
Unlike ondansetron and granisetron, which exhibit simple, bimolecular competitive binding, this compound engages the 5-HT3 receptor through a more complex mechanism involving allosteric interactions and positive cooperativity.[9][11][12]
-
Competitive Antagonists (Ondansetron, Granisetron): These molecules bind to the same site as the endogenous ligand (serotonin). Their binding is mutually exclusive with the agonist. This relationship is characterized by linear Scatchard plots and Hill coefficients of approximately 1.0.[9]
-
This compound : Binding studies reveal that this compound exhibits both competitive and allosteric interactions.[11][12] This is evidenced by curvilinear Scatchard plots and Hill coefficients greater than 1.0, which suggests positive cooperativity—meaning the binding of one this compound molecule to a site on the pentameric receptor complex enhances the affinity for subsequent this compound molecules.[9] This allosteric nature means this compound can bind to a site topographically distinct from the serotonin binding site, inducing a conformational change in the receptor that inhibits its function.[6][11]
Prolonged Receptor Inhibition and Pseudo-Irreversible Kinetics
A key clinical advantage of this compound is its long duration of action. This is a direct consequence of its unique binding kinetics. While first-generation antagonists dissociate from the receptor relatively quickly, this compound exhibits very slow dissociation kinetics, leading to a prolonged, pseudo-irreversible inhibition of receptor function.[13]
Experiments have shown that even after the drug is washed out, cells previously exposed to this compound remain significantly inhibited from responding to serotonin, a functional effect not observed with ondansetron or granisetron.[9] This prolonged activity is not due to enhanced receptor internalization but rather to the drug's tenacious binding at the cell surface.[13] This persistent antagonism ensures that the receptor remains blocked for an extended period, providing coverage against delayed CINV.
Structural Basis of High-Affinity Interaction
The unique binding properties of this compound are rooted in its distinct molecular structure and how it "wedges" itself into the receptor's binding pocket.[14][15] Crystallography and mutagenesis studies have identified the key molecular determinants for this high-affinity interaction.
-
Rigid Tricyclic Structure : this compound's rigid ring structure allows it to fit snugly into the binding pocket, adopting a different pose than granisetron.[14][15]
-
Key Amino Acid Interactions : The interaction is stabilized by specific bonds with key residues in the binding site. Of particular importance are:
These interactions anchor this compound firmly within the binding site, contributing to its high affinity and slow dissociation rate.
| Parameter | This compound | Ondansetron | Granisetron |
| Binding Affinity (pKi) | ~10.5[6] | ~8.0 - 9.0[6] | ~8.0 - 9.0[6] |
| Plasma Half-Life | ~40 hours[7][8] | ~5.7 hours | ~4-6 hours[8] |
| Binding Mechanism | Allosteric & Positive Cooperativity[9][11] | Competitive[9][11] | Competitive[9][11] |
| Hill Coefficient | > 1.0[9] | ~ 1.0[9] | ~ 1.0[9] |
| Receptor Inhibition | Prolonged / Pseudo-irreversible[13] | Reversible | Reversible |
| Receptor Internalization | Triggers Internalization[16] | Minimal to no effect[16] | Minimal to no effect[16] |
Table 1: Comparative Pharmacological Properties of 5-HT3 Receptor Antagonists.
Functional Consequences of Unique Molecular Interactions
The distinct binding mechanism of this compound translates into unique functional outcomes at the cellular level, primarily prolonged functional inhibition and receptor internalization.
Triggering of 5-HT3 Receptor Internalization
Several independent lines of evidence show that this compound, unlike first-generation antagonists, uniquely triggers the internalization of the 5-HT3 receptor.[16] Studies have demonstrated that after incubation, radiolabeled this compound remains associated with whole cells but not with isolated cell membranes, and this binding is resistant to treatments that would strip surface-bound proteins.[16] This suggests the receptor-ligand complex is sequestered inside the cell. This internalization provides an additional mechanism for its long-lasting effect, as it reduces the number of available receptors on the cell surface.
Downstream Signaling Modulation
Emerging research suggests that this compound's interaction with the 5-HT3 receptor may also influence downstream intracellular signaling pathways. In gastric cancer cells, this compound has been shown to induce G1 cell cycle arrest and autophagy through the activation of the GSK3β pathway.[17] While the direct translation of these findings from cancer models to neuronal signaling requires further investigation, it points towards a drug-specific signaling bias that extends beyond simple channel blockade.
Key Experimental Methodologies
Elucidating the complex pharmacology of this compound requires a suite of robust in-vitro assays. The following protocols provide a framework for investigating the key molecular interactions.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) and cooperativity (Hill coefficient) of this compound in comparison to other antagonists.
Rationale: This assay quantifies the interaction between a ligand and a receptor. By using a radiolabeled ligand and competing it with an unlabeled compound (the "cold" ligand), one can determine the affinity of the unlabeled compound. Scatchard and Hill plot analyses of the resulting data can reveal the nature of the binding (competitive vs. allosteric, cooperative vs. non-cooperative).
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the 5-HT3 receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in an appropriate assay buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Binding Incubation:
-
In a 96-well plate, combine in each well:
-
Receptor membranes (e.g., 10-50 µg protein).
-
Radioligand (e.g., [3H]granisetron) at a concentration near its Kd.
-
Increasing concentrations of the unlabeled competitor (e.g., this compound, ondansetron).
-
Assay buffer to reach a final volume (e.g., 250 µL).
-
-
Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a non-labeled ligand, e.g., 10 µM serotonin).
-
Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Quickly wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot specific binding against the log concentration of the competitor to generate a competition curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Perform Scatchard or Hill plot transformations of saturation binding data to assess cooperativity.
-
Protocol 2: Calcium Influx Assay for Functional Inhibition
Objective: To measure the functional inhibition of the 5-HT3 receptor ion channel activity.
Rationale: The 5-HT3 receptor is a cation channel; its activation leads to an influx of ions, including Ca2+, into the cell. By loading cells with a calcium-sensitive fluorescent dye, the change in intracellular calcium upon receptor activation can be measured. An antagonist's potency can be determined by its ability to block this agonist-induced calcium influx.
Methodology:
-
Cell Culture and Plating:
-
Culture cells stably or transiently expressing the 5-HT3 receptor (e.g., HEK293 cells) in appropriate media.
-
Plate the cells into a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the salt solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Antagonist Incubation:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the antagonist (this compound, ondansetron) to the wells and pre-incubate for a set period.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject a solution of a 5-HT3 receptor agonist (e.g., serotonin or m-CPBG) to stimulate the receptor.
-
Immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the peak fluorescence response for each well.
-
Plot the response as a percentage of the control (agonist only) against the log concentration of the antagonist to determine the IC50 for functional inhibition.
-
Conclusion and Future Directions
This compound is not merely a higher-affinity, longer-lasting version of first-generation 5-HT3 receptor antagonists; it is a pharmacologically distinct entity. Its unique molecular interactions—characterized by allosteric binding, positive cooperativity, and pseudo-irreversible kinetics—provide a compelling scientific rationale for its superior clinical performance, particularly in the challenging context of delayed CINV.[4][9] The ability of this compound to induce prolonged functional inhibition and trigger receptor internalization represents a paradigm shift from simple competitive antagonism.[13][16]
Future research should continue to explore these unique properties. High-resolution structural studies of this compound bound to the full pentameric 5-HT3 receptor could further delineate the allosteric binding site and the conformational changes it induces. Investigating the downstream signaling consequences in relevant neuronal models could uncover new facets of its mechanism and potentially open avenues for novel therapeutic applications. Understanding these intricate molecular details is paramount for the rational design of the next generation of even more effective receptor-modulating therapeutics.
References
-
Eisenberg, P., et al. (2004). This compound: a unique 5-HT3 receptor antagonist indicated for the prevention of acute and delayed chemotherapy-induced nausea and vomiting. PubMed. Available at: [Link]
-
Machu, T.K., et al. (2014). Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization. PMC. Available at: [Link]
-
Rojas, C., et al. (2008). This compound exhibits unique molecular interactions with the 5-HT3 receptor. PubMed. Available at: [Link]
-
Stathis, M., et al. (2007). Additional binding mechanism of this compound to the 5-HT3 receptor versus first generation 5-HT3 receptor antagonists. ASCO Publications. Available at: [Link]
-
Brady, A.W., et al. (2016). This compound–5-HT3 Receptor Interactions As Shown by a Binding Protein Cocrystal Structure. ACS Publications. Available at: [Link]
-
Rojas, C., et al. (2007). Additional binding mechanism of this compound to the 5-HT 3 receptor versus first generation 5-HT 3 receptor antagonists. ResearchGate. Available at: [Link]
-
Rojas, C., et al. (2010). This compound triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function. ResearchGate. Available at: [Link]
-
Yang, C., et al. (2013). Comparative efficacy and safety of this compound with the first 5-HT3 receptor antagonists for the chemotherapy-induced nausea and vomiting: a meta-analysis. NCBI. Available at: [Link]
-
Kim, D., et al. (2024). This compound, a 5-HT3 Receptor Antagonist, Induces G1 Cell Cycle Arrest and Autophagy in Gastric Cancer Cells. MDPI. Available at: [Link]
-
Lummis, S.C.R., et al. (2011). Exploring a potential this compound allosteric binding site in the 5-HT3 receptor. PMC. Available at: [Link]
-
Smith, H.S. (2012). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. Annals of Palliative Medicine. Available at: [Link]
-
Singh, P., et al. (2023). Antiemetics, Selective 5-HT3 Antagonists. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Rojas, C., et al. (2008). This compound Exhibits Unique Molecular Interactions with the 5-HT3 Receptor. Anesthesia & Analgesia. Available at: [Link]
-
Brady, A.W., et al. (2016). This compound-5-HT3 Receptor Interactions As Shown by a Binding Protein Cocrystal Structure. PubMed. Available at: [Link]
-
Reeves, D.C., & Lummis, S.C.R. (2007). The 5-HT3 receptor - the relationship between structure and function. PMC. Available at: [Link]
-
Sun, S., et al. (2012). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Available at: [Link]
-
Sykes, D.A., et al. (2022). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PMC - NIH. Available at: [Link]
-
Latek, D., et al. (2022). Computational and experimental approaches to probe GPCR activation and signaling. ScienceDirect. Available at: [Link]
-
Wikipedia contributors. (2023). 5-HT3 receptor. Wikipedia. Available at: [Link]
-
Wu, Z., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]
-
Nayak, S.K., et al. (2016). Patch Clamp Study of Serotonin-Gated Currents via 5-HT Type 3 Receptors by Using a Novel Approach SHAM for Receptor Channel Scanning. PMC - PubMed Central. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Szafran, K., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols - NIH. Available at: [Link]
-
Patsnap. (2024). What are 5-HT3 receptor agonists and how do they work?. Patsnap Synapse. Available at: [Link]
-
Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Creative Bioarray. Available at: [Link]
-
Faure, C., et al. (2016). 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity. American Physiological Society Journal. Available at: [Link]
-
Zhang, L.L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]
-
University of Bristol. (n.d.). Patch-clamp-protocol-final.pdf. University of Bristol. Available at: [Link]
-
Lummis, S.C.R. (2012). 5-HT3 Receptors. PMC - PubMed Central. Available at: [Link]
-
Liu, Z.Y., et al. (2018). Target areas for 5-HT neurons for patch-clamp recording. ResearchGate. Available at: [Link]
-
Lefkowitz, R.J. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research. Available at: [Link]
-
JoVE. (2022). Measuring G-Protein-Coupled Receptor Signaling. YouTube. Available at: [Link]
-
Peters, J.A., et al. (1991). Physiological and pharmacological properties of 5-HT3 receptors--a patch clamp-study. PubMed. Available at: [Link]
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- 8. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
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- 17. mdpi.com [mdpi.com]
Palonosetron’s Role in Inhibiting Substance P-Mediated Responses
This guide explores the pharmacological anomaly of Palonosetron , a second-generation 5-HT
This document elucidates the molecular mechanism behind this phenomenon: receptor signaling crosstalk and 5-HT
A Technical Guide on Receptor Crosstalk and Allosteric Modulation[3]
Executive Summary: The Molecular Paradox
In the classic antiemetic paradigm, acute CINV (0–24h) is driven by serotonin (5-HT) acting on 5-HT
The Mechanism: this compound induces a unique conformational change in the 5-HT
Molecular Mechanism: Signaling Crosstalk
Research utilizing NG108-15 cells (which co-express 5-HT
The Crosstalk Architecture
-
Colocalization: 5-HT
and NK receptors are physically colocalized on vagal afferent terminals and in the Area Postrema. -
Synergistic Activation: Serotonin binding to 5-HT
enhances the signaling of Substance P at NK receptors.[2] This "priming" effect amplifies the emetic signal. -
This compound’s Intervention:
-
Allosteric Binding: this compound binds to an allosteric site on the 5-HT
receptor with high affinity ( ) and positive cooperativity. -
Internalization Trigger: Unlike competitive antagonists (e.g., ondansetron), this compound binding triggers the internalization of the 5-HT
receptor.[6][4][7] -
Co-Internalization: Due to the physical coupling (crosstalk), the internalization of 5-HT
pulls the NK receptor into the cell along with it. -
Result: Reduced surface density of NK
receptors, rendering the cell less responsive to Substance P.
-
Visualization of the Crosstalk Pathway
The following diagram illustrates the differential effects of Ondansetron vs. This compound on the 5-HT
Caption: this compound triggers 5-HT3/NK1 co-internalization, inhibiting SP signaling. Older setrons (Ondansetron) block 5-HT3 only, leaving NK1 active.
Comparative Pharmacology Data
The following table summarizes the quantitative differences that enable this compound's dual activity.
| Feature | This compound | Ondansetron / Granisetron |
| Receptor Affinity ( | 10.4 (High) | ~8.4 (Moderate) |
| Binding Type | Allosteric / Pseudo-irreversible | Competitive / Reversible |
| Half-Life ( | ~40 Hours | 3–9 Hours |
| Direct NK | No ( | No |
| Inhibits SP Response? | Yes (via Crosstalk) | No |
| Induces NK | Yes (5-HT | No |
Experimental Protocol: Calcium Mobilization Assay
To validate this compound’s inhibition of Substance P responses, researchers utilize NG108-15 cells .[1][2][8] These cells naturally express both 5-HT
Objective
Measure the intracellular Calcium (
Materials
-
Cell Line: NG108-15 (ATCC® HB-12317™).
-
Reagents: Fluo-4 AM (Calcium indicator), Pluronic F-127, Probenecid (to inhibit dye leakage).
-
Buffer: HEPES-buffered saline (HBS) with 2.5 mM CaCl
. -
Compounds: Substance P (Agonist), this compound (Test), Ondansetron (Control).[2]
Step-by-Step Methodology
-
Cell Preparation:
-
Seed NG108-15 cells in 96-well black-wall plates at
cells/well. -
Differentiate cells (optional but recommended for receptor expression) using cAMP/IBMX for 3–4 days.
-
-
Dye Loading (Crucial Step):
-
Remove culture media and wash with HBS.
-
Incubate cells with 4
M Fluo-4 AM + 0.04% Pluronic F-127 + 2.5 mM Probenecid in HBS. -
Incubate for 60 minutes at 37°C in the dark.
-
-
Antagonist Pre-Incubation:
-
Wash cells to remove extracellular dye.
-
Add This compound (concentration range: 0.01 nM – 1
M) or vehicle control. -
Critical Variable: Incubate for varying times. This compound requires time to induce internalization.
-
Short: 15 mins (Acute block).
-
Long: 24 hours (To test long-term internalization/crosstalk inhibition).
-
-
-
Agonist Challenge & Measurement:
-
Place plate in a FLIPR (Fluorometric Imaging Plate Reader) or equivalent kinetic plate reader.
-
Inject Substance P (100 nM) automatically.
-
Record fluorescence (Ex: 488 nm, Em: 525 nm) every 1 second for 60 seconds.
-
-
Data Analysis:
-
Calculate
(Peak fluorescence minus baseline / baseline). -
Plot dose-response curves. Expectation: this compound pre-treatment significantly blunts the SP-induced Calcium spike, whereas Ondansetron does not.[8]
-
Protocol Visualization: Workflow Logic
The following diagram outlines the logical flow of the Calcium Mobilization experiment to ensure reproducibility.
Caption: Experimental workflow for quantifying this compound-mediated inhibition of SP responses.
Clinical Implications
The ability of this compound to inhibit Substance P-mediated responses via 5-HT
-
Monotherapy Efficacy: Unlike older setrons, this compound monotherapy offers protection against delayed emesis (SP-mediated).
-
Combination Therapy: When combined with NK
antagonists (e.g., Netupitant), this compound provides additive internalization of the NK receptor, creating a synergistic antiemetic barrier.[1][4][5]
References
-
Rojas, C., et al. (2010).[6] "The Antiemetic 5-HT3 Receptor Antagonist this compound Inhibits Substance P-Mediated Responses In Vitro and In Vivo."[2][6][4][7] Journal of Pharmacology and Experimental Therapeutics.
-
Stathis, M., et al. (2012).[4] "Inhibition of substance P-mediated responses in NG108-15 cells by netupitant and this compound exhibit synergistic effects."[1][4][5] European Journal of Pharmacology.
-
Rojas, C. & Slusher, B.S. (2012). "this compound: unique molecular mechanisms explaining its clinical efficacy."[2][3][4] Expert Opinion on Pharmacotherapy.
-
Thomas, A.G., et al. (2014).[1] "Netupitant and this compound trigger NK1 receptor internalization in NG108-15 cells."[1][4][5] Experimental Brain Research.
-
Navari, R.M. (2009). "this compound: a second generation 5-hydroxytryptamine 3 receptor antagonist."[9] Expert Opinion on Drug Metabolism & Toxicology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Antiemetic 5-HT3 Receptor Antagonist this compound Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Netupitant and this compound trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Netupitant and this compound trigger NK1 receptor internalization in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of substance P-mediated responses in NG108-15 cells by netupitant and this compound exhibit synergistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a second generation 5-hydroxytryptamine 3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Affinity Radioligand Binding Protocol for Palonosetron: Characterizing Pseudo-Irreversible Interactions at the 5-HT3 Receptor
Abstract
This application note details a specialized radioligand binding protocol for Palonosetron, a second-generation 5-HT
Introduction & Mechanistic Rationale
The this compound Difference
This compound is clinically distinct in the prevention of chemotherapy-induced nausea and vomiting (CINV), particularly in the delayed phase.[1] This efficacy is attributed to its unique molecular interaction with the 5-HT
-
Ultra-High Affinity: pKi
10.5 (approx. 30-100x higher than ondansetron). -
Allosteric Binding: Interactions with residues distinct from the orthosteric site (e.g., W183, Y153).
-
Pseudo-Irreversibility: Extremely slow dissociation rates (
hours), often described as "locking" the receptor in an inactive state.
Experimental Design Strategy
To accurately characterize this compound, the assay must account for time-dependency .
-
Equilibrium: Incubation times must be extended (up to 2-3 hours) to reach true equilibrium.
-
Temperature: Binding is often performed at 37°C to facilitate the conformational transitions required for the high-affinity state, though 25°C is acceptable for membrane stability.
-
Tracer Selection: [
H]Granisetron is the preferred radioligand for competition assays because it binds reversibly and competitively, making it an ideal reporter to measure the displacement by the slowly dissociating this compound.
Materials & Reagents
Biological Materials[2][3][4]
-
Cell Line: HEK293 cells stably expressing human 5-HT
or 5-HT receptors. -
Membrane Source: Prepared membrane homogenates (see Protocol 3.1) are preferred over whole cells to eliminate internalization artifacts.
Buffers
| Buffer Type | Composition | Purpose |
| Lysis Buffer | 10 mM Tris-HCl (pH 7.4), 1 mM EDTA | Hypotonic lysis of cells. |
| Binding Buffer | 50 mM Tris-HCl (pH 7.4), 5 mM MgCl | Physiological binding environment. |
| Wash Buffer | 50 mM Tris-HCl (pH 7.4) (Ice cold) | Rapid removal of unbound ligand. |
Radioligands & Compounds[3]
-
Radioligand: [
H]Granisetron (Specific Activity ~60-80 Ci/mmol). -
Competitor (Cold): this compound hydrochloride (dissolved in DMSO, serial dilutions in Binding Buffer).
-
Non-Specific Binding (NSB) Control: 10
M Ondansetron or excess unlabeled Granisetron.
Experimental Workflow
Figure 1: Workflow for characterizing this compound binding pharmacology. The saturation step validates the tracer ([3H]Granisetron), while competition and kinetic assays reveal this compound's specific properties.
Detailed Protocols
Membrane Preparation
Objective: Isolate 5-HT
-
Harvest: Scrape HEK293-5HT
cells into ice-cold PBS. Centrifuge at 500 for 5 min. -
Lysis: Resuspend pellet in Lysis Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Homogenize using a Polytron (2 bursts of 10s).
-
Centrifugation: Centrifuge at 40,000
for 20 min at 4°C. -
Wash: Discard supernatant. Resuspend pellet in Binding Buffer . Repeat centrifugation.
-
Storage: Resuspend final pellet in Binding Buffer to ~1-2 mg/mL protein. Aliquot and store at -80°C.
Competition Binding Assay (Equilibrium)
Objective: Determine the affinity (
-
Preparation: Thaw membranes and dilute in Binding Buffer to 5-10
g protein/well. -
Plate Setup (96-well format):
-
Total Binding (TB): Membrane + [
H]Granisetron (~0.5 nM). -
Non-Specific Binding (NSB): Membrane + [
H]Granisetron + 10 M Ondansetron. -
Test Wells: Membrane + [
H]Granisetron + this compound ( M to M).
-
-
Incubation: Incubate for 120 minutes at 37°C .
-
Critical Insight: Shorter incubations (e.g., 30-60 min) will yield an artificially high
(lower affinity) because this compound has not yet reached equilibrium occupancy.
-
-
Harvest: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI for 1h) using a cell harvester.
-
Wash: Wash filters
with 3 mL ice-cold Wash Buffer. -
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
Kinetic Dissociation Assay (The "this compound Test")
Objective: Demonstrate the pseudo-irreversible / long-residence time characteristic.
-
Association Phase: Incubate membranes with a high concentration of this compound (e.g.,
) or [ H]this compound (if available) for 2 hours to saturate receptors.-
Alternative (Competition Mode): Pre-equilibrate with [
H]Granisetron, then add excess this compound and measure the displacement rate. However, the direct dissociation of [ H]this compound is the gold standard. -
Protocol using [
H]this compound:-
Incubate membranes + 1 nM [
H]this compound for 2 hours at 37°C. -
Initiate Dissociation: Add massive excess (10
M) of unlabeled Granisetron or Ondansetron to block re-binding. -
Time Points: Filter aliquots at t = 0, 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
-
-
Control: Run a parallel experiment with [
H]Granisetron to show its rapid dissociation ( min) for comparison.
Data Analysis & Interpretation
Calculating Ki
Convert
-
= Concentration of [
H]Granisetron used (nM). -
= Dissociation constant of [
H]Granisetron (typically ~0.5 - 0.8 nM).
Interpreting Hill Slopes
This compound often exhibits a Hill slope (
-
If
: Indicates allosteric modulation where binding of one molecule enhances the binding of subsequent molecules.
Dissociation Half-Life
Fit the kinetic data to a one-phase exponential decay model:
-
This compound Result: Expect a
( ) of >10 hours. -
Comparator Result: Granisetron typically shows
in minutes.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Non-Specific Binding | Filter binding or sticky ligand. | Pre-soak GF/B filters in 0.3% Polyethyleneimine (PEI). Use silanized tubes. |
| Low Signal-to-Noise | Receptor expression lost or degradation. | Verify expression via Western Blot. Ensure protease inhibitors are NOT used in binding buffer (some interfere), but keep membranes cold until incubation. |
| IC50 Shifts Right (Lower Affinity) | Insufficient equilibrium time. | Increase incubation from 60 min to 120-180 min. This compound is slow to bind.[2][3] |
| "Irreversible" Binding | True pseudo-irreversibility.[3] | This is expected for this compound.[4] Do not mistake it for experimental error. Verify by attempting washout; binding should persist. |
References
-
Rojas, C., et al. (2008). "this compound exhibits unique molecular interactions with the 5-HT3 receptor."[5][6][7][8][9] Anesthesia & Analgesia. Link
-
Rojas, C., & Slusher, B. S. (2012). "Pharmacological mechanisms of 5-HT3 and NK1 receptor antagonists to prevent chemotherapy-induced nausea and vomiting." European Journal of Pharmacology. Link
-
Wong, E. H., et al. (1995). "The interaction of RS 25259-197, a potent and selective antagonist, with 5-HT3 receptors, in vitro." British Journal of Pharmacology. Link
-
Helsinn Healthcare. (2008). "Aloxi (this compound HCl) Prescribing Information." FDA Access Data. Link
-
Lummis, S. C., & Thompson, A. J. (2013). "Agonists and antagonists induce different this compound dissociation rates in 5-HT3A and 5-HT3AB receptors."[9] Neuropharmacology. Link
Sources
- 1. Exploring a potential this compound allosteric binding site in the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agonists and antagonists induce different this compound dissociation rates in 5-HT₃A and 5-HT₃AB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Repurposing a Potent Antiemetic for Gastric Cancer Therapy
An Application Guide for the Preclinical Assessment of Palonosetron in Xenograft Models of Human Gastric Cancer
This compound is a second-generation 5-hydroxytryptamine 3 (5-HT3) receptor antagonist characterized by a high binding affinity and a remarkably long plasma half-life of approximately 40 hours.[1] Clinically, it is a cornerstone for preventing chemotherapy-induced nausea and vomiting (CINV), where it acts by blocking serotonin binding at nerve terminals in the gastrointestinal tract and the chemoreceptor trigger zone in the brain.[1][2] Beyond this established role, emerging preclinical evidence has illuminated a direct anti-neoplastic activity of this compound, particularly in gastric cancer.
Recent investigations have demonstrated that this compound can inhibit gastric cancer progression by inducing G1 cell cycle arrest and promoting autophagy.[3] This discovery positions this compound as a compelling candidate for drug repurposing, warranting rigorous preclinical evaluation. Xenograft models, which involve the implantation of human tumor cells into immunodeficient mice, represent a critical platform for assessing the in vivo efficacy and mechanism of action of potential cancer therapeutics.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and analyze studies involving this compound administration in xenograft models of gastric cancer. It synthesizes established protocols with mechanistic insights to ensure robust and reproducible outcomes.
Scientific Foundation: The Dual Mechanism of this compound Action
This compound's therapeutic potential in gastric cancer stems from a dual mechanism that combines its canonical 5-HT3 receptor antagonism with a direct modulatory effect on cancer cell signaling pathways.
Canonical 5-HT3 Receptor Antagonism
The primary mechanism involves high-affinity, allosteric binding to the 5-HT3 receptor, which is distinct from first-generation antagonists like ondansetron and granisetron.[6] This interaction leads to receptor internalization, resulting in prolonged inhibition of serotonin-mediated signaling, which is crucial for its antiemetic effects.[1][7]
Direct Anti-Tumor Signaling in Gastric Cancer
Studies using gastric cancer cell lines have revealed that this compound exerts direct anti-proliferative and pro-autophagic effects.[3] The proposed signaling cascade is initiated by this compound's interaction with the 5-HT3 receptor, leading to the activation of Glycogen Synthase Kinase 3 Beta (GSK3β). This activation, in turn, influences downstream effectors that regulate the cell cycle and autophagy.[3]
Key Mechanistic Events:
-
GSK3β Activation: this compound treatment increases the phosphorylation of GSK3β, along with ERK and AKT.[3]
-
G1 Cell Cycle Arrest: Activated GSK3β leads to the upregulation of the tumor suppressors p27 and p53, which enforces the G1/S checkpoint and halts cell cycle progression.[3]
-
Induction of Autophagy: The pathway also increases the expression of LC3B, a core component of the autophagosome, indicating the promotion of autophagy.[3]
-
Immunomodulation: In vivo, this compound has been shown to decrease levels of the pro-inflammatory cytokine TNF-α while increasing the anti-tumor cytokine IFN-γ, suggesting it also modulates the tumor microenvironment.[3]
Caption: Proposed mechanism of this compound's anti-tumor activity in gastric cancer.
Experimental Design and Workflow
A well-designed xenograft study is paramount for obtaining meaningful data. The following workflow outlines the critical steps and considerations, from initial cell line selection to final tissue analysis.
Caption: Standard workflow for a gastric cancer xenograft study with this compound.
Detailed Protocols and Methodologies
Protocol 1: Gastric Cancer Xenograft Model Establishment
This protocol details the establishment of a subcutaneous gastric cancer xenograft model using the AGS human gastric adenocarcinoma cell line.
Materials:
-
Gastric Cancer Cell Line: AGS (ATCC® CRL-1739™) or AGS-Luc (luciferase-expressing)
-
Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Animal Model: 6-week-old male BALB/c nude mice.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA.
-
Hemocytometer or automated cell counter.
-
Basement Membrane Matrix: Cultrex® BME, Type 3 or Matrigel®.
-
Syringes (1 mL) and needles (27G).
Procedure:
-
Cell Culture: Culture AGS cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have >95% viability before harvesting.
-
Cell Harvesting: Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with culture medium, centrifuge the cell suspension, and discard the supernatant.
-
Cell Counting and Resuspension: Resuspend the cell pellet in sterile, serum-free PBS. Perform a cell count and viability assessment.
-
Preparation of Injection Suspension: On ice, dilute the cell suspension with an equal volume of cold liquid Basement Membrane Matrix (BME) to achieve a final concentration of 5 x 10⁷ cells/mL.[3] This results in an injection of 5 x 10⁶ cells in a 0.1 mL volume. The BME enhances tumor engraftment and growth.[4]
-
Tumor Cell Implantation:
-
Anesthetize the mouse using isoflurane.
-
Using a 1 mL syringe with a 27G needle, subcutaneously inject 0.1 mL of the cell/BME suspension into the right flank of the mouse.
-
Monitor the animal until it has fully recovered from anesthesia.
-
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin measurements once tumors are palpable (typically 7-10 days post-injection). Randomize animals into treatment groups when average tumor volume reaches approximately 100-150 mm³.
Protocol 2: this compound Preparation and Administration via Osmotic Pump
Continuous administration via a micro-osmotic pump is recommended to maintain steady-state drug concentrations, reflecting this compound's long half-life.[3]
Materials:
-
This compound HCl injection solution (e.g., 0.05 mg/mL).[8]
-
Sterile Saline (0.9% NaCl).
-
Micro-osmotic pumps (e.g., ALZET® model 1004, for 28-day delivery).
-
Surgical tools: forceps, small scissors, wound clips or sutures.
-
Anesthetic (isoflurane) and analgesics (as per institutional guidelines).
-
70% ethanol and povidone-iodine for surgical site preparation.
Procedure:
-
Pump Priming: Following the manufacturer's instructions, fill the osmotic pumps with the appropriate this compound solution or sterile saline (for the control group). A common effective dose is 100 μg/kg/day.[3] The pump's flow rate and desired dose will determine the required concentration of the this compound solution. Incubate the filled pumps in sterile saline at 37°C for several hours to ensure immediate pumping upon implantation.
-
Surgical Implantation:
-
Anesthetize the mouse and administer a pre-operative analgesic.
-
Shave and disinfect the surgical area on the mouse's back, contralateral to the tumor (e.g., the left flank).
-
Make a small incision in the skin. Using forceps, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the primed osmotic pump into the pocket, delivery portal first.
-
Close the incision with wound clips or sutures.
-
Monitor the animal closely post-surgery for signs of pain or distress and provide post-operative analgesia.
-
-
Treatment Duration: The treatment should continue for the planned duration of the study, typically 28 days.[3]
Protocol 3: Efficacy Assessment and Endpoint Analysis
In-Life Monitoring:
-
Tumor Volume: Measure tumor length (L) and width (W) with digital calipers 2-3 times per week. Calculate volume using the modified ellipsoid formula: Volume = (L x W²)/2.[9] For more precise measurements, especially for smaller tumors, ultrasound imaging is a superior alternative.[10]
-
Body Weight: Record animal body weight at each tumor measurement session to monitor for signs of systemic toxicity.
-
IVIS Imaging (for Luc-expressing cells): If using AGS-Luc cells, perform bioluminescence imaging weekly. Anesthetize mice, inject luciferin substrate, and capture images using an IVIS. Quantify the luminescent signal (photons/second) from the region of interest (ROI) over the tumor.[3][11]
Endpoint Data Collection:
-
Euthanasia: At the study endpoint (e.g., day 28 or when tumors reach the maximum allowed size), euthanize mice according to approved institutional protocols.
-
Blood Collection: Collect blood via cardiac puncture for serum separation. Store serum at -80°C for cytokine analysis.
-
Tumor Excision: Carefully excise the tumor, remove any non-tumor tissue, and record its final weight.
-
Tissue Processing:
-
Divide the tumor into sections.
-
Fix one section in 10% neutral buffered formalin for 24 hours for paraffin embedding and subsequent Immunohistochemistry (IHC).
-
Snap-freeze the remaining sections in liquid nitrogen and store at -80°C for protein (Western Blot) or RNA analysis.
-
| Parameter | Method | Frequency | Purpose |
| Tumor Volume | Digital Calipers / Ultrasound | 2-3 times/week | Primary efficacy endpoint |
| Bioluminescence | IVIS Imaging System | 1 time/week | Quantitative, longitudinal tumor burden |
| Body Weight | Digital Scale | 2-3 times/week | Monitor systemic toxicity |
| Final Tumor Weight | Digital Scale | Endpoint | Confirmatory efficacy endpoint |
| Cytokine Levels | ELISA | Endpoint | Assess immunomodulatory effects |
| Protein Expression | IHC / Western Blot | Endpoint | Mechanistic analysis of signaling pathways |
Protocol 4: Immunohistochemistry (IHC) for Target Validation
Procedure:
-
Deparaffinization and Rehydration: Immerse paraffin-embedded tissue sections (5-6 µm) in xylene followed by a graded series of ethanol washes (100%, 95%, 70%) and finally water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by boiling sections in a sodium citrate buffer (10 mM, pH 6.0) for 10-15 minutes.[9]
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific antibody binding using a blocking serum (e.g., normal goat serum).[12]
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies targeting key proteins in the this compound signaling pathway (e.g., anti-phospho-GSK3β, anti-p27, anti-p53, anti-LC3B).
-
Secondary Antibody and Detection: Wash sections and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex. Visualize the signal using a DAB (diaminobenzidine) substrate, which produces a brown precipitate.[9][12]
-
Counterstaining and Mounting: Lightly counterstain with hematoxylin to visualize cell nuclei. Dehydrate the sections through graded ethanol and xylene, and coverslip using a permanent mounting medium.
-
Imaging and Analysis: Acquire images using a bright-field microscope and quantify staining intensity or the percentage of positive cells using image analysis software.
Protocol 5: Western Blot for Protein Expression Analysis
Procedure:
-
Protein Extraction: Homogenize snap-frozen tumor tissue in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[13] Sonicate briefly to ensure complete lysis.[13][14]
-
Protein Quantification: Centrifuge the lysate to pellet debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies (same targets as IHC) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system. Use a loading control like GAPDH or β-actin to normalize protein levels.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for evaluating the anti-tumor efficacy of this compound in preclinical xenograft models of gastric cancer. The evidence suggests that this compound's therapeutic potential extends beyond its antiemetic properties, directly impacting cancer cell proliferation and survival through the GSK3β signaling pathway.[3] Rigorous execution of these in vivo studies is essential to validate these findings and provide a strong rationale for advancing this compound into clinical trials as a repurposed anti-cancer agent.
Future studies should aim to explore this compound's efficacy in combination with standard-of-care chemotherapies for gastric cancer. Additionally, patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors, should be employed to assess the broader applicability of these findings.[15][16]
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Jeon, Y.J., et al. (2022). This compound, a 5-HT3 Receptor Antagonist, Induces G1 Cell Cycle Arrest and Autophagy in Gastric Cancer Cells. MDPI. Available at: [Link]
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Siddiqui, M.A. & Scott, L.J. (2004). This compound in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy. PubMed Central. Available at: [Link]
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Shah, A. & DeGroot, T. (2004). This compound (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting. PubMed Central. Available at: [Link]
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Pharmacology of this compound (Aloxi) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Available at: [Link]
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Navari, R.M. (2004). This compound for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy. PubMed Central. Available at: [Link]
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Hirata, K., et al. (2012). Antiemetic control with this compound in patients with gastrointestinal cancer receiving a fluoropyrimidine-based regimen in addition to either irinotecan or oxaliplatin: a retrospective study. PubMed. Available at: [Link]
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This compound HCl Injection Prescribing Information. (n.d.). U.S. Food and Drug Administration. Available at: [Link]
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Pharmacology Review(s) - accessdata.fda.gov. (2008). U.S. Food and Drug Administration. Available at: [Link]
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Aloxi ® this compound HCl injection - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. Available at: [Link]
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This compound HYDROCHLORIDE injection, for intravenous use - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. Available at: [Link]
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Hama, S., et al. (2021). An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. PubMed Central. Available at: [Link]
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Aloxi, Posfrea (this compound) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Available at: [Link]
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Rojas, C., et al. (2010). The Antiemetic 5-HT3 Receptor Antagonist this compound Inhibits Substance P-Mediated Responses In Vitro and In Vivo. National Institutes of Health. Available at: [Link]
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Protein Extraction from Mice Xenograft Tumor. (2012). Bio-protocol. Available at: [Link]
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Li, P., et al. (2021). Xenograft and organoid models in developing precision medicine for gastric cancer (Review). PubMed Central. Available at: [Link]
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4.6. Tumor Xenograft Assay and Immunohistochemistry. (n.d.). Bio-protocol. Available at: [Link]
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Jensen, M.M., et al. (2014). Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements. PubMed Central. Available at: [Link]
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Reddavid, R., et al. (2019). Patient-Derived Orthotopic Xenograft Model in Gastric Cancer: A Systematic Review. Clinics in Surgery. Available at: [Link]
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Kim, J.S., et al. (2011). Efficacy of this compound for prevention of chemotherapy-induced nausea and vomiting in patients with stomach cancer receiving FOLFOX4 regimen. Journal of Clinical Oncology. Available at: [Link]
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Rodallec, A., et al. (2022). Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. PLOS ONE. Available at: [Link]
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Question about Western Blotting Proteins from a Xenograft. (2021). Reddit. Available at: [Link]
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Xenograft Tumor Model: Tips to Consider for Imaging. (n.d.). Spectral Instruments Imaging. Available at: [Link]
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Li, Z., et al. (2022). Patient-derived xenograft models for gastrointestinal tumors: A single-center retrospective study. Frontiers in Oncology. Available at: [Link]
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This compound for Patients Undergoing High or Moderate Emetogenic Chemotherapy. (2021). NCBI Bookshelf. Available at: [Link]
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Kim, J.W., et al. (2019). Evaluation of the efficacy of this compound for prevention of chemotherapy-induced nausea and vomiting in patients with gastric cancer treated with S-1 plus cisplatin. PubMed. Available at: [Link]
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Rojas, C., et al. (2010). The Antiemetic 5-HT3 Receptor Antagonist this compound Inhibits Substance P-mediated Responses in Vitro and in Vivo. PubMed. Available at: [Link]
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IHC staining of phosphoproteins in xenograft and human clinical tumor... (n.d.). ResearchGate. Available at: [Link]
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This compound Hydrochloride in Preventing Nausea and Vomiting Caused by Radiation Therapy in Patients With Primary Abdominal Cancer. (n.d.). ClinicalTrials.gov. Available at: [Link]
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Antiemetics – this compound Intravenous Utilization Management Medical Policy. (2024). CareSource. Available at: [Link]
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AGS Xenograft Model. (n.d.). Altogen Labs. Available at: [Link]
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This compound triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function. (2008). ResearchGate. Available at: [Link]
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Analysis of multiarm tumor growth trials in xenograft animals using phase change adaptive piecewise quadratic models. (2010). Wiley Online Library. Available at: [Link]
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Immunohistochemistry in the evaluation of neovascularization in tumor xenografts. (2009). PubMed Central. Available at: [Link]
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Wu, Y., et al. (2022). Patient-Derived Xenograft: A More Standard “Avatar” Model in Preclinical Studies of Gastric Cancer. PubMed Central. Available at: [Link]
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Rojas, C., et al. (2014). Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization. PubMed Central. Available at: [Link]
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Elucidating the Molecular Dialogue: In Vitro Methods for Studying Palonosetron and Substance P Crosstalk
Introduction: The Clinical Significance of a Molecular Crosstalk
Chemotherapy-induced nausea and vomiting (CINV) remains a significant challenge in oncology, impacting patient quality of life and treatment adherence. The therapeutic landscape for CINV has been revolutionized by the advent of highly selective receptor antagonists. Palonosetron, a second-generation 5-hydroxytryptamine-3 receptor (5-HT3R) antagonist, stands out due to its superior efficacy, particularly in the delayed phase of CINV.[1][2] This extended efficacy is intriguing as the delayed phase is primarily mediated by Substance P (SP), the endogenous ligand for the neurokinin-1 receptor (NK1R), not serotonin.[3][4] this compound does not bind to the NK1R, suggesting a more complex mechanism of action involving crosstalk between the 5-HT3R and NK1R signaling pathways.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro methodologies to investigate the intricate crosstalk between this compound and Substance P. We will delve into the selection of appropriate cellular models, detailed protocols for key functional assays, and data interpretation strategies to unravel the molecular mechanisms underpinning this compound's unique clinical profile.
Choosing the Right Battlefield: Selecting an In Vitro Model
To effectively study the interplay between the 5-HT3 and NK1 receptors, a cellular model that endogenously or recombinantly co-expresses both receptors is paramount. The NG108-15 cell line , a hybrid of mouse neuroblastoma and rat glioma cells, is a well-established and highly suitable model for this purpose.[5][6] These cells endogenously express functional 5-HT3 and NK1 receptors, providing a physiologically relevant system to investigate their interaction.
Table 1: Characteristics of the NG108-15 Cell Line for Crosstalk Studies
| Feature | Description | Relevance to Crosstalk Studies |
| Receptor Expression | Endogenously expresses both 5-HT3 and NK1 receptors. | Allows for the study of receptor interaction in a native-like environment without the need for transfection. |
| Signaling Competence | Both receptors are coupled to downstream signaling pathways, notably Ca2+ mobilization. | Enables functional readouts to assess receptor activation and inhibition. |
| Adherent Cell Line | Grows as a monolayer attached to a surface. | Suitable for a variety of assay formats, including microscopy and plate-based assays. |
| Neuronal-like Phenotype | Possesses characteristics of neuronal cells. | Provides a relevant cellular context for studying receptors involved in neuronal signaling and emesis. |
Unraveling the Dialogue: Key Experimental Approaches
The investigation of this compound and Substance P crosstalk necessitates a multi-faceted approach, employing a combination of functional and biochemical assays. Here, we provide detailed protocols for the most pertinent in vitro methods.
Functional Assessment of Receptor Signaling
The primary functional consequence of both 5-HT3R and NK1R activation is an increase in intracellular calcium ([Ca2+]i). Therefore, calcium imaging serves as a robust and direct readout of receptor activity and its modulation.
This assay measures changes in intracellular calcium concentration in response to receptor activation. The fluorescent calcium indicator, Fluo-4 AM, is a widely used tool for this purpose.
Principle: Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to Fluo-4, which exhibits a large fluorescence intensity increase upon binding to Ca2+.
Protocol: Calcium Mobilization in NG108-15 Cells using Fluo-4 AM
-
Cell Culture:
-
Culture NG108-15 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and HAT supplement (hypoxanthine, aminopterin, thymidine).[7]
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[5]
-
For the assay, seed cells in 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[8][9]
-
-
Assay Procedure:
-
After incubation, gently wash the cells twice with HBSS.
-
Add 100 µL of HBSS to each well.
-
To investigate the effect of this compound on Substance P-induced calcium mobilization, pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR) equipped with an automated liquid handling system.
-
Set the excitation wavelength to 494 nm and the emission wavelength to 516 nm.
-
Establish a stable baseline fluorescence reading for approximately 20 seconds.
-
Add Substance P (e.g., at its EC80 concentration) to the wells and immediately measure the fluorescence intensity over time (typically for 2-3 minutes).
-
As a positive control for calcium signaling, ionomycin can be added at the end of the experiment.[8]
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response induced by a maximal concentration of the agonist.
-
Plot the concentration-response curves for Substance P in the absence and presence of this compound.
-
Calculate the IC50 value for this compound's inhibition of the Substance P response.
-
Diagram: Calcium Mobilization Assay Workflow
Caption: Workflow for the calcium mobilization assay.
Substance P, through the NK1R, can also couple to Gs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[3][10] Measuring changes in intracellular cAMP levels provides another dimension to understanding the signaling crosstalk.
Principle: Competitive immunoassays are commonly used to measure cAMP levels. These assays typically involve a labeled cAMP tracer that competes with the cAMP in the sample for binding to a specific anti-cAMP antibody.
Protocol: cAMP Assay in NG108-15 Cells
-
Cell Culture:
-
Culture NG108-15 cells as described in the calcium mobilization protocol.
-
Seed cells in a 96-well plate at a density of 2-5 x 10^4 cells/well and culture overnight.
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with 50 µL of stimulation buffer (e.g., HBSS containing 0.5 mM IBMX, a phosphodiesterase inhibitor, to prevent cAMP degradation).
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Add 50 µL of Substance P at various concentrations to stimulate the cells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit (e.g., using a lysis buffer containing detergents).
-
-
cAMP Detection:
-
Perform the cAMP measurement using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) following the manufacturer's protocol.[11]
-
These kits typically involve the addition of an anti-cAMP antibody and a labeled cAMP tracer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the cell lysates by interpolating from the standard curve.
-
Plot the concentration-response curves for Substance P-induced cAMP production in the absence and presence of this compound.
-
Analyze the data to determine if this compound modulates the potency or efficacy of Substance P in stimulating cAMP production.
-
Diagram: 5-HT3R and NK1R Signaling Crosstalk
Caption: Simplified signaling pathways of 5-HT3R and NK1R and their potential crosstalk.
Visualizing Receptor Dynamics: Internalization Assays
A unique characteristic of this compound is its ability to induce the internalization of the 5-HT3 receptor, which may contribute to its long-lasting effects. Investigating whether this compound also influences the internalization of the NK1R is a key aspect of studying their crosstalk.
Principle: Receptor internalization can be visualized and quantified using immunofluorescence microscopy by labeling the receptors with specific antibodies and observing their translocation from the cell surface to intracellular compartments.
Protocol: Receptor Internalization Assay by Immunofluorescence
-
Cell Culture:
-
Seed NG108-15 cells on glass coverslips in a 24-well plate and culture overnight.
-
-
Receptor Labeling and Treatment:
-
To label surface receptors, incubate live cells with primary antibodies against the extracellular domain of the 5-HT3R or NK1R (e.g., 1-2 µg/mL in cold DMEM) for 1 hour on ice to prevent internalization.
-
Wash the cells three times with ice-cold PBS to remove unbound antibodies.
-
For the 'time 0' control, fix the cells immediately.
-
For internalization, add pre-warmed medium containing this compound, Substance P, or a combination of both, and incubate at 37°C for various time points (e.g., 15, 30, 60 minutes).
-
-
Fixation and Permeabilization:
-
To stop internalization, place the plate on ice and wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining and Imaging:
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a confocal microscope.
-
-
Data Analysis:
-
Capture images of multiple fields for each condition.
-
Quantify receptor internalization by measuring the fluorescence intensity of internalized vesicles compared to the total cell fluorescence using image analysis software (e.g., ImageJ).
-
Compare the extent of internalization across different treatment groups.
-
Probing Physical Interactions: Co-immunoprecipitation (Co-IP)
To determine if the 5-HT3R and NK1R physically associate, co-immunoprecipitation is the gold standard technique. This assay can reveal if the two receptors are part of the same protein complex.
Principle: An antibody specific to a "bait" protein (e.g., 5-HT3R) is used to pull it out of a cell lysate. If a "prey" protein (e.g., NK1R) is physically associated with the bait, it will be co-precipitated and can be detected by Western blotting.
Protocol: Co-immunoprecipitation of 5-HT3R and NK1R
-
Cell Lysis:
-
Culture NG108-15 cells to confluency in 10 cm dishes.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitors) on ice for 30 minutes.
-
Scrape the cells and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Pre-clearing the Lysate:
-
To reduce non-specific binding, incubate the lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C with gentle rotation.
-
Centrifuge or use a magnetic rack to pellet the beads and collect the pre-cleared supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the 5-HT3R (the "bait") or a control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Pellet the beads and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
After the final wash, aspirate the supernatant completely.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with a primary antibody against the NK1R (the "prey").
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Interpretation:
-
A band corresponding to the molecular weight of the NK1R in the lane with the 5-HT3R immunoprecipitation (but not in the IgG control lane) indicates a physical interaction between the two receptors.
-
Diagram: Co-immunoprecipitation Workflow
Caption: Step-by-step workflow for co-immunoprecipitation.
Data Presentation and Interpretation
Table 2: Example Data Table for this compound's Effect on Substance P-induced Calcium Mobilization
| Treatment | Substance P EC50 (nM) | Max Response (% of Control) | This compound IC50 (nM) |
| Vehicle | 10.5 ± 1.2 | 100 | - |
| This compound (10 nM) | 55.2 ± 6.8 | 98 ± 5 | - |
| This compound (100 nM) | 250.1 ± 25.3** | 95 ± 7 | 45.6 ± 5.1 |
| Ondansetron (100 nM) | 11.2 ± 1.5 | 102 ± 6 | >10,000 |
| p < 0.05, *p < 0.01 compared to vehicle |
Conclusion: A Framework for Discovery
The in vitro methods detailed in this application note provide a robust framework for dissecting the molecular crosstalk between this compound and the Substance P/NK1R system. By employing a combination of functional signaling assays, receptor trafficking studies, and biochemical interaction analyses, researchers can gain valuable insights into the unique pharmacological properties of this compound. This knowledge is not only crucial for a deeper understanding of its clinical efficacy but also for the rational design of future antiemetic therapies with improved profiles. The self-validating nature of these combined protocols ensures the generation of reliable and reproducible data, paving the way for significant advancements in the field of CINV management.
References
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Calcium imaging protocol. (n.d.). Retrieved from [Link]
-
Calcium Imaging Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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NG108-15. (n.d.). Public Health England Culture Collections. Retrieved from [Link]
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Calcium Imaging using Fluoro 4? (2023, September 8). ResearchGate. Retrieved from [Link]
-
RECEPTOR INTERNALIZATION ASSAYS. (n.d.). Innoprot. Retrieved from [Link]
-
Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R. (2015). Lymphatic Research and Biology, 13(2), 91–100. [Link]
-
Exploring a potential this compound allosteric binding site in the 5-HT3 receptor. (2013). Bioorganic & Medicinal Chemistry, 21(23), 7523–7528. [Link]
-
Synergistic effect of 5-hydroxytryptamine 3 and neurokinin 1 receptor antagonism in rodent models of somatic and visceral pain. (2014). Pain, 155(9), 1855–1864. [Link]
-
In Vitro Pharmacology. (n.d.). QIMA Life Sciences. Retrieved from [Link]
-
Co-Immunoprecipitation of Membrane-Bound Receptors. (2015). Bio-protocol, 5(11), e1493. [Link]
-
5-HT3 receptors promote colonic inflammation via activation of substance P/neurokinin-1 receptors in dextran sulphate sodium-induced murine colitis. (2014). British Journal of Pharmacology, 171(13), 3235–3248. [Link]
-
CALCIUM IMAGING PROTOCOL. (2025, October 8). protocols.io. [Link]
-
Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples. (2020). STAR Protocols, 1(2), 100089. [Link]
-
The downstream signaling pathways of the NK-1 receptor are shown.... (n.d.). ResearchGate. Retrieved from [Link]
-
This compound–5-HT3 Receptor Interactions As Shown by a Binding Protein Cocrystal Structure. (2016). ACS Chemical Neuroscience, 7(10), 1335–1338. [Link]
-
Categories of Scientific Evidence—In Vitro Data. (2005). In Dietary Supplements: A Framework for Evaluating Safety. National Academies Press (US). [Link]
-
Molecular determinants of neuropeptide-mediated activation mechanisms in tachykinin NK1 and NK2 receptors. (2023). Nature Communications, 14(1), 1801. [Link]
-
Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics. (2022). Nature Chemical Biology, 18(1), 109–115. [Link]
-
EXTRAPOLATION OF IN VITRO DATA TO PRECLINICAL. (2018, November 28). SlideShare. [Link]
-
Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. (n.d.). Assay Genie. Retrieved from [Link]
-
Immunocytochemical evidence for the existence of substance P receptor (NK1) in serotonin neurons of rat and mouse dorsal raphe nucleus. (2008). Neuroscience, 156(4), 1009–1020. [Link]
-
Selective G protein signaling driven by Substance P-Neurokinin Receptor structural dynamics. (2021, May 17). bioRxiv. [Link]
-
Molecular mechanisms of 5-HT(3) and NK(1) receptor antagonists in prevention of emesis. (2014). European Journal of Pharmacology, 722, 27–37. [Link]
-
Ion Channel Drugs Suppress Cancer Phenotype in NG108-15 and U87 Cells: Toward Novel Electroceuticals for Glioblastoma. (2022). Cancers, 14(6), 1479. [Link]
-
In Vitro and In Vivo BE Approaches: Challenges and Opportunities – Session 3A. (2021, July 9). YouTube. [Link]
-
Co-Immunoprecipitation of Membrane-Bound Receptors. (2015). ResearchGate. [Link]
-
cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord. (2021). Neuropharmacology, 185, 108447. [Link]
-
5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its. (n.d.). ClinicSearch. Retrieved from [Link]
-
Analysis of Receptor Tyrosine Kinase Internalization Using Flow Cytometry. (2012). Methods in Molecular Biology, 795, 109–122. [Link]
-
Predicting in vivo drug interactions from in vitro drug design data. (2001). Nature Reviews Drug Discovery, 1(1), 63–74. [Link]
-
Substance P and Neurokinin 1 Receptor in Chronic Inflammation and Cancer of the Head and Neck: A Review of the Literature. (2021). International Journal of Environmental Research and Public Health, 19(1), 375. [Link]
-
This compound exhibits unique molecular interactions with the 5-HT3 receptor. (2008). Anesthesia and Analgesia, 107(2), 463–469. [Link]
-
Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. (2022, February 2). Bitesize Bio. [Link]
-
Fusion Cell Of Mouse Neuroblastoma Cell And Rat Glioma Cell Ng108-15 [108Cc15]. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. (2024). American Journal of Physiology-Cell Physiology, 327(1), C133–C148. [Link]
-
Analysis of receptor internalization by confocal microscopy. To.... (n.d.). ResearchGate. Retrieved from [Link]
-
This compound, a 5-HT3 Receptor Antagonist, Induces G1 Cell Cycle Arrest and Autophagy in Gastric Cancer Cells. (2024). International Journal of Molecular Sciences, 25(1), 585. [Link]
-
A live-imaging protocol for tracking receptor dynamics in single cells. (2022). STAR Protocols, 3(2), 101377. [Link]
-
Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization. (2013). British Journal of Pharmacology, 168(1), 164–176. [Link]
-
Cellosaurus cell line 108CC15 (CVCL_0464). (n.d.). Cellosaurus. Retrieved from [Link]
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- 3. biorxiv.org [biorxiv.org]
- 4. Molecular mechanisms of 5-HT(3) and NK(1) receptor antagonists in prevention of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. resources.revvity.com [resources.revvity.com]
Application Note: Development of Long-Acting Palonosetron PLGA Microspheres
Executive Summary & Clinical Rationale
The Challenge: Chemotherapy-Induced Nausea and Vomiting (CINV) presents in two phases: acute (0–24h) and delayed (24h–120h).[1] While Palonosetron (PAL) has a superior half-life (~40h) compared to first-generation setrons (e.g., ondansetron), a single IV bolus often exhibits a "trough" in plasma concentration during the critical delayed phase (Days 2–5).[1]
The Solution: This guide details the development of a Poly(lactic-co-glycolic acid) (PLGA) microsphere depot . By encapsulating this compound HCl in a biodegradable matrix, we achieve a zero-order release profile that maintains therapeutic occupancy of 5-HT3 receptors for up to 7 days.[1]
Key Mechanism: Unlike simple competitive antagonists, this compound triggers 5-HT3 receptor internalization and allosteric inhibition.[1] A controlled-release (CR) system synergizes with this mechanism by preventing receptor resensitization.[1]
Pre-Formulation Intelligence
Before initiating wet chemistry, the physicochemical properties of the API dictate the encapsulation strategy.
| Property | Value | Formulation Implication |
| API Form | This compound HCl | Highly water-soluble; prevents use of simple O/W emulsion.[1] |
| pKa | ~8.9 (Basic) | CRITICAL: Drug is ionized at neutral pH.[1] It will migrate rapidly into the aqueous continuous phase during fabrication, leading to low encapsulation efficiency (EE). |
| LogP | 2.5 (Free base) | Moderately lipophilic only when deprotonated.[1] |
| Target Load | 2–5% w/w | High potency allows for low drug loading, preserving polymer matrix integrity. |
Formulation Strategy: The "pH-Switch" W/O/W Method
Standard Water-in-Oil-in-Water (W/O/W) methods fail for basic, hydrophilic drugs due to leakage.[1] To lock this compound inside the PLGA matrix during solvent evaporation, we must suppress its ionization in the external phase or reduce its solubility gradient.
The Protocol Choice: Alkaline External Phase W/O/W Double Emulsion. By adjusting the external aqueous phase (W2) to pH 7.4–8.0, we reduce the solubility of this compound at the droplet interface, forcing it to remain within the inner aqueous phase (W1) or partition into the polymer wall.
Workflow Visualization
Figure 1: Modified W/O/W Double Emulsion workflow highlighting the critical pH-adjusted W2 phase.
Detailed Protocol: Microsphere Fabrication
Materials
-
Polymer: PLGA 50:50 (Resomer® RG 502 H or similar), MW 7,000–17,000 Da.[1] Note: End-capped polymers (ester terminated) are preferred to reduce initial acid microclimate.[1]
-
Solvent: Dichloromethane (DCM).[1]
-
Stabilizer: Polyvinyl alcohol (PVA), MW 30k–70k.[1]
-
pH Adjuster: 0.1N NaOH.
Step-by-Step Methodology
1. Preparation of Inner Aqueous Phase (W1):
-
Dissolve 20 mg this compound HCl in 200 µL of distilled water.
-
Expert Tip: Keep W1 volume minimal (ratio 1:10 to Oil phase) to ensure a stable primary emulsion.
2. Preparation of Organic Phase (O):
-
Dissolve 200 mg PLGA in 2 mL DCM. Vortex until clear.
3. Primary Emulsification (W1/O):
-
Add W1 into O phase.[4]
-
Action: Sonicate using a probe sonicator (e.g., 20 kHz, 40% amplitude) for 30 seconds on an ice bath.
-
Checkpoint: The emulsion should appear milky white and homogeneous.
4. Preparation of External Phase (W2) - The Critical Step:
-
Prepare 50 mL of 0.5% (w/v) PVA solution.
-
CRITICAL: Adjust pH of the PVA solution to 8.0 using 0.1N NaOH.
-
Why? High pH in W2 suppresses the ionization of this compound (pKa ~8.9) at the interface, significantly reducing leakage into the bulk media during hardening.
5. Secondary Emulsification (W1/O/W2):
-
Inject the Primary Emulsion (W1/O) into the W2 phase under high-speed homogenization (e.g., Silverson L5M) at 4,000 RPM .
-
Continue homogenization for 1 minute.
6. Solvent Evaporation & Hardening:
-
Transfer the double emulsion to a beaker on a magnetic stirrer (300 RPM).
-
Stir for 3–4 hours at room temperature to evaporate DCM. The droplets will harden into solid microspheres.
7. Harvesting:
-
Centrifuge at 4,000 RPM for 10 minutes. Discard supernatant.
-
Wash pellets 3x with distilled water to remove residual PVA.
-
Lyophilize (Freeze-dry) for 24 hours using a cryoprotectant (e.g., 1% mannitol) if necessary to prevent aggregation.[1]
Analytical Protocol: In Vitro Release Testing (IVRT)
Standard "Sample-and-Separate" methods (USP Apparatus 2) often cause microsphere aggregation or loss during sampling.[1][5] USP Apparatus 4 (Flow-Through Cell) is the gold standard for parenteral depots.[1]
Method Parameters (USP <711>)
| Parameter | Setting | Rationale |
| Apparatus | USP 4 (Sotax CE7 or equivalent) | Maintains infinite sink conditions; prevents aggregation.[1] |
| Cell Type | 12mm or 22.6mm Tablet cell | Use glass beads and red ruby bead at the apex to disperse flow. |
| Media | PBS (pH 7.4) + 0.02% Tween 80 | Tween 80 prevents microsphere floating/sticking. |
| Flow Rate | 8 mL/min | Ensures adequate turnover of media. |
| Temperature | 37°C ± 0.5°C | Physiological standard.[6] |
| Duration | 168 Hours (7 Days) | Covers the delayed CINV window. |
Execution Steps
-
Cell Loading: Mix 20 mg of microspheres with 1g of glass beads (1mm diameter). Load into the flow-through cell.[6][7]
-
System Start: Initiate flow in "Open Loop" mode (fresh media constantly passes through) for the first hour to capture burst release, then switch to "Closed Loop" if media volume permits (or remain Open Loop for infinite sink).
-
Sampling: Automated collection every 24 hours.
-
Quantification: HPLC-UV at 210 nm (C18 column, Mobile Phase: Acetonitrile:Phosphate Buffer 40:60).
Critical Quality Attributes (CQAs) & Troubleshooting
Encapsulation Efficiency (EE%)
[1]-
Target: > 85%
-
Troubleshooting: If EE is low (<50%), increase the pH of the W2 phase to 9.0 or increase the polymer concentration in the Oil phase to create a denser barrier.
Burst Release
-
Target: < 15% in first 24 hours.
-
Troubleshooting: High burst release indicates drug on the surface.
-
Fix: Increase the volume of W2 during emulsification to extract surface drug faster during fabrication (sacrificial loss) or use a higher molecular weight PLGA.
-
Particle Size
-
Target:
= 20–50 µm.[1] -
Troubleshooting:
-
Too large (>100 µm): Increase homogenization speed in Step 5.
-
Too small (<10 µm): Decrease homogenization speed (risk of phagocytosis if too small).
-
Mechanism of Release Diagram
Figure 2: Triphasic release profile typical of PLGA microspheres.[1] Formulation goal is to minimize Phase I and blend Phase II/III for zero-order kinetics.
References
-
Rojas, C., et al. (2010).[1] "this compound triggers 5-HT3 receptor internalization and causes prolonged inhibition of receptor function."[8][9][10] European Journal of Pharmacology. Link
-
Han, F., et al. (2016).[1] "Design of a zero-order sustained release PLGA microspheres for this compound hydrochloride with high encapsulation efficiency." International Journal of Pharmaceutics. Link
-
United States Pharmacopeia (USP). General Chapter <711> Dissolution; Apparatus 4 (Flow-Through Cell).[1] Link[1]
-
Rawat, A., et al. (2010).[1] "Double emulsion solvent evaporation method for PLGA microspheres: Process optimization." Journal of Drug Delivery Science and Technology. Link
Sources
- 1. This compound | 135729-61-2 [chemicalbook.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. scielo.br [scielo.br]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. americanfarmagrup.com [americanfarmagrup.com]
- 7. analysis.rs [analysis.rs]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Palonosetron in Radiation-Induced Nausea and Vomiting (RINV) Models
Executive Summary & Rationale
Radiation-Induced Nausea and Vomiting (RINV) remains a critical dose-limiting toxicity in radiotherapy, particularly with Total Body Irradiation (TBI) and upper abdominal fields. While first-generation 5-HT3 antagonists (e.g., ondansetron, granisetron) effectively control the acute phase (0–24h), they often fail in the delayed phase (>24h).
Palonosetron distinguishes itself through a unique pharmacological profile that makes it the superior candidate for preclinical RINV modeling, particularly when studying delayed emesis mechanisms. Unlike its predecessors, this compound exhibits:
-
Allosteric Binding & Positive Cooperativity: Resulting in a significantly higher binding affinity (
~10.5). -
Receptor Internalization: It triggers the internalization of 5-HT3 receptors, removing them from the cell surface for prolonged periods.
-
NK1 Receptor Crosstalk Inhibition: It inhibits the signaling crosstalk between 5-HT3 and NK1 (Substance P) receptors, providing efficacy in the delayed phase where Substance P is a dominant mediator.
This guide outlines high-fidelity protocols for evaluating this compound using the Ferret Emesis Model (Gold Standard) and the Rat Pica Model (High-Throughput Surrogate).
Mechanistic Pathway & Intervention
Understanding the specific intervention points of this compound is crucial for experimental design. The following diagram illustrates the cascade from irradiation to emesis and this compound's dual-inhibition mechanism.
Figure 1: RINV Signaling Cascade. This compound blocks 5-HT3 receptors and uniquely downregulates NK1 receptor crosstalk, mitigating both acute and delayed emetic signals.[1][2]
Protocol A: The Ferret Emesis Model (Gold Standard)
Ferrets (Mustela putorius furo) possess a vomiting reflex highly homologous to humans, making them the preferred model for definitive efficacy data.
Experimental Design
-
Subjects: Male fitch ferrets (1.0–1.5 kg), castrated and descented.
-
Acclimatization: 7 days minimum. Ferrets are sensitive to stress; handling is critical to avoid stress-induced baseline emesis.
-
Groups (n=6-8 per group):
-
Vehicle Control (Saline) + Sham Irradiation
-
Vehicle Control + Radiation (2 Gy or 4 Gy)
-
This compound (0.1 mg/kg) + Radiation
-
Positive Control (Ondansetron 1.0 mg/kg) + Radiation
-
Reagents & Dosing
-
This compound Formulation: Dissolve in sterile 0.9% saline.
-
Dose: 0.1 mg/kg subcutaneously (s.c.) or intravenously (i.v.).
-
Note: Due to high affinity, 0.1 mg/kg is often supramaximal. For dose-response studies, use 0.001, 0.01, and 0.1 mg/kg.
-
-
Timing: Administer 30 minutes prior to irradiation.
Radiation Protocol
-
Anesthesia: Light anesthesia (Isoflurane 1-2%) is recommended during irradiation to ensure immobility and consistent dosimetry.
-
Source: Linear accelerator (LINAC) or Cobalt-60 unit.
-
Field: Total Body Irradiation (TBI) is most robust for RINV.
-
Dose: 2 Gy (induces emesis in ~100% of ferrets) to 6 Gy (high intensity).
-
Recommendation: Start with 2 Gy TBI at a dose rate of ~0.5–1.0 Gy/min.
-
Observation & Scoring
Video recording is mandatory to distinguish retching from vomiting.
-
Observation Period: 0–72 hours (Critical for observing this compound's delayed efficacy).
-
Definitions:
-
Retch: Rhythmic abdominal contraction without expulsion of gastric content.
-
Vomit: Expulsion of gastric content (liquid or solid).
-
Episode: A series of retches/vomits separated by at least 1 minute of rest.
-
Protocol B: The Rat Pica Model (High Throughput)
Rats lack the vomiting reflex.[3][4] Instead, they exhibit "Pica"—the consumption of non-nutritive substances (Kaolin clay)—as a surrogate marker for nausea.[3][5][6]
Experimental Design
-
Subjects: Male Wistar or Sprague-Dawley rats (200–250 g).
-
Housing: Individual wire-mesh cages (prevents coprophagy and allows accurate measurement of spillage).
-
Diet: Standard chow + Kaolin Pellets .
Kaolin Pellet Preparation (Critical Step)
Commercial kaolin pellets are rare; prepare in-house:
-
Mix pharmaceutical-grade Kaolin (hydrated aluminum silicate) with 1% gum arabic in distilled water to form a thick paste.
-
Extrude into pellets (similar size to chow).
-
Dry at room temperature for 48 hours.
Acclimatization Phase (The "Self-Validating" Step)
Rats naturally explore new objects. You must stabilize baseline consumption.
-
Days -7 to -1: Provide both chow and kaolin.
-
Exclusion Criteria: Remove rats that consume >0.5g kaolin/day before radiation (high baseline).
Radiation & Dosing Workflow
-
Radiation Dose: 4 Gy TBI (X-ray or Gamma). This dose reliably induces pica without causing immediate severe lethality or gastrointestinal syndrome that stops all feeding.
-
Drug Administration: this compound 0.1 mg/kg (i.p. or s.c.) 30 mins pre-irradiation.
Data Collection
Measure Kaolin and Chow intake at:
-
t = 0 (Pre-IR)
-
t = 6h, 24h (Acute Phase)
-
t = 48h, 72h (Delayed Phase)
Note: Correct for spillage by collecting debris from trays under the mesh.
Experimental Workflow Timeline
Figure 2: Temporal workflow for RINV models. Acclimatization is critical in the Rat Pica model to establish a stable baseline.
Data Analysis & Interpretation
Comparative Pharmacometrics
When analyzing results, present data comparing this compound against first-generation antagonists.
| Parameter | This compound | Ondansetron | Clinical Implication |
| Binding Affinity ( | 10.45 | 8.91 | This compound binds tighter and longer. |
| Half-Life (Rat/Ferret) | ~2-4h (Est.) | ~0.5-1h | Sustained coverage in animal models. |
| Receptor Internalization | Yes | No | Persistent inhibition even after drug clearance. |
| Crosstalk Inhibition | Yes (NK1) | No | Efficacy in Delayed Phase (>24h). |
Calculating Efficacy
For Ferrets (Emesis):
For Rats (Pica): Analyze Kaolin consumption using a Two-Way ANOVA (Time x Treatment).
-
Success Criteria: Significant reduction in kaolin intake in the Treated group vs. Vehicle at 24h and 48h, with no significant reduction in Chow intake (to rule out general sedation/toxicity).
References
-
Rojas, C., et al. (2014). Molecular mechanisms of 5-HT3 and NK1 receptor antagonists in prevention of emesis. European Journal of Pharmacology. Link
-
Rojas, C., et al. (2010). this compound triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function.[1][7] Anesthesia & Analgesia. Link
-
Yamamoto, K., et al. (2002). Establishment of an animal model for radiation-induced vomiting in rats using pica.[6] Journal of Radiation Research. Link
-
Darmani, N. A., et al. (2015). Profile of Antiemetic Activity of Netupitant Alone or in Combination with this compound and Dexamethasone in Ferrets and Suncus murinus. Frontiers in Pharmacology. Link
-
Wong, E. H., et al. (1995). The interaction of RS 25259-197, a potent and selective antagonist, with 5-HT3 receptors, in vitro. British Journal of Pharmacology. Link
Sources
- 1. ovid.com [ovid.com]
- 2. The Antiemetic 5-HT3 Receptor Antagonist this compound Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 5. Running induces nausea in rats: Kaolin intake generated by voluntary and forced wheel running - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of an animal model for radiation-induced vomiting in rats using pica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Palonosetron solubility and precipitation issues
Technical Support Center: Palonosetron Solubility & Stability
Topic: Troubleshooting this compound Hydrochloride Precipitation & Solubility Issues Role: Senior Application Scientist Audience: Pharmaceutical Scientists, Formulation Engineers, and Clinical Pharmacists[1]
Introduction: The Solubility-Stability Paradox
This compound Hydrochloride (HCl) is a second-generation 5-HT3 receptor antagonist distinguished by its high binding affinity and extended half-life.[1][2] While "freely soluble" in water as a raw material, its behavior in formulation and clinical admixture is governed by a strict pH-solubility profile .[1]
The most common technical complaints—unexpected cloudiness, crystallization in storage, or Y-site precipitation—are rarely due to "bad batches" of API.[1] Instead, they are almost exclusively thermodynamic consequences of pH excursions or incompatible ionic environments .[1]
This guide deconstructs these issues using the physicochemical properties of the quinuclidine moiety, providing you with self-validating troubleshooting protocols.
Part 1: Physicochemical Fundamentals
To troubleshoot effectively, you must understand the driving force behind the precipitation.
| Property | Value | Implication |
| Active Moiety | This compound (Free Base) | Hydrophobic; prone to precipitation at high pH.[1] |
| Salt Form | This compound HCl | Hydrophilic; highly soluble in water.[1] |
| pKa | ~8.9 (Quinuclidine N) | The drug is protonated (charged) at neutral/acidic pH.[1] |
| Target pH | 4.5 – 5.5 | Critical Window: Maintains solubility and stability. |
| LogP | ~2.5 – 2.8 | Moderate lipophilicity; requires ionization for aqueous solubility.[1] |
The Mechanism of Precipitation
This compound relies on the protonation of its tertiary amine (quinuclidine ring) for water solubility. As the pH of the solution approaches the pKa (8.9), the percentage of ionized drug decreases. If the pH shifts towards alkalinity (e.g., mixing with alkaline IV drugs), the equilibrium shifts toward the insoluble free base , causing immediate turbidity.
Figure 1: The pH-dependent solubility switch of this compound.[1] Maintaining a pH below the pKa is essential to prevent free-base precipitation.
Part 2: Troubleshooting Scenarios (Q&A)
Scenario A: Formulation & Manufacturing
Q: "We observe fine needle-like crystals in our formulation after 48 hours at 4°C. The pH is 5.0. What is happening?"
Diagnosis: This is likely nucleation driven by the common ion effect or temperature shock , rather than pH.[1]
-
The Cause: While pH 5.0 is safe, solubility decreases as temperature drops.[1] If you are using a Citrate buffer (common in Aloxi® generics), high concentrations of sodium ions (from sodium chloride + sodium citrate) can suppress the solubility of the hydrochloride salt via the common ion effect.
-
The Fix:
-
Check Buffer Strength: Ensure your Citrate buffer concentration is not excessive (typically ~20-40 mM is sufficient).[1]
-
Tonicity Agents: If using NaCl for tonicity, consider switching to Mannitol (as used in the innovator product).[1] Mannitol does not contribute chloride ions, reducing the risk of "salting out" the this compound HCl.
-
Process: Implement a controlled cooling ramp. Flash cooling promotes rapid nucleation.[1]
-
Q: "The solution turned slightly yellow after autoclaving/stress testing. Is this precipitation?"
Diagnosis: No, this is oxidative degradation .[1]
-
The Cause: this compound is susceptible to oxidation at the quinuclidine ring and the isoquinoline moiety.
-
The Fix:
Scenario B: Clinical & IV Administration
Q: "Immediate cloudiness formed when Y-siting this compound with Methylprednisolone Sodium Succinate."
Diagnosis: pH Incompatibility (Acid-Base Reaction). [1]
-
The Science: this compound injection is acidic (pH 4.5–5.5).[1][3][4][5] Methylprednisolone Sodium Succinate is an alkaline formulation (pH 7.0–8.[1]0) and is unstable in acid.[1]
-
The Reaction: When mixed, the acidic this compound neutralizes the alkaline stabilizer of the steroid, causing the Methylprednisolone (not the this compound) to precipitate. Conversely, the high pH could transiently precipitate this compound free base.[1]
-
Action: Do NOT administer together. Flush the line with 0.9% NaCl between doses.
-
Reference: See Trissel’s Handbook on Injectable Drugs for specific Y-site compatibility tables [1].
Q: "Is this compound compatible with Dexamethasone?"
Answer: Yes.
-
Why: Dexamethasone Sodium Phosphate is generally compatible in the pH 4-7 range.[1][6] Studies confirm physical and chemical stability for up to 48 hours when mixed [2].[1][4]
Part 3: Validated Troubleshooting Protocols
Use these protocols to confirm the source of instability.
Protocol 1: The "pH Stress" Test (Distinguishing Salt vs. Base)
Use this to determine if your precipitate is due to pH excursion.[1]
-
Preparation: Take 5 mL of the cloudy/precipitated solution.
-
Acidification: Add 100 µL of 1N Hydrochloric Acid (HCl) or Acetic Acid.
-
Observation: Vortex for 30 seconds.
-
Result A (Solution Clears): The precipitate was This compound Free Base .[1] This confirms the initial environment was too alkaline (pH > 7-8).[1]
-
Result B (Remains Cloudy): The precipitate is likely a degradation product , excipient incompatibility (e.g., mannitol crystallization), or foreign particulate .[1]
-
-
Verification: Measure the pH of the cleared solution. It should be < 6.0.[1][3][5][6][7]
Protocol 2: The Y-Site Simulation (Benchtop Compatibility)
Perform this before approving any new co-administration.
| Step | Action | Critical Parameter |
| 1 | Prepare two syringes: Syringe A (this compound) and Syringe B (Secondary Drug). | Use clinical concentrations (e.g., this compound 0.05 mg/mL).[1] |
| 2 | Inject 5 mL of A and 5 mL of B into a clean, clear glass vial (1:1 ratio). | Mimics the mixing ratio at the Y-site interface. |
| 3 | T=0 Analysis: Invert gently 3 times. Shine a Tyndall light (laser pointer) through the vial. | Look for light scattering (haze).[1] |
| 4 | T=15 min & T=4 hr: Re-inspect visually and measure pH. | pH shifts often lag behind mixing.[1] |
| 5 | Pass Criteria: No visible haze, no color change, pH remains within stability window of both drugs.[1] |
Part 4: Decision Tree for Troubleshooting
Figure 2: Step-by-step diagnostic flow for identifying the root cause of instability.
References
-
Trissel LA. Handbook on Injectable Drugs. 20th ed.[1] Bethesda, MD: American Society of Health-System Pharmacists; 2018.[1]
-
Trissel LA, et al. Compatibility of this compound hydrochloride with dexamethasone sodium phosphate.[1][4] Int J Pharm Compd. 2004;8(6):482-485.[1] [1]
-
FDA Label. ALOXI® (this compound HCl) Injection Prescribing Information. [1]
-
PubChem. this compound Hydrochloride Compound Summary. [1][8]
-
USP. United States Pharmacopeia Monograph: this compound Hydrochloride.[1] [1]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability indicating potentiometric method for the determination of this compound HCl using two different sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DailyMed - this compound- this compound hydrochloride injection [dailymed.nlm.nih.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. labeling.pfizer.com [labeling.pfizer.com]
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- 7. selleckchem.com [selleckchem.com]
- 8. This compound | C19H24N2O | CID 6337614 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing Palonosetron degradation in acidic and basic solutions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Palonosetron. This guide is designed to provide in-depth, field-proven insights and troubleshooting assistance for issues related to the degradation of this compound in acidic and basic solutions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Frequently Asked Questions (FAQs) on this compound Stability
This section addresses fundamental questions regarding the chemical stability of this compound.
Q1: What is this compound and why is understanding its stability profile critical?
This compound is a highly potent and selective second-generation 5-HT3 receptor antagonist.[1] It is widely used for preventing chemotherapy-induced nausea and vomiting (CINV).[2] The stability of a pharmaceutical compound like this compound is a critical quality attribute. Degradation can lead to a loss of potency and the formation of potentially harmful impurities, thereby compromising both the efficacy and safety of the final drug product. Therefore, a thorough understanding of its degradation pathways under various stress conditions is essential for developing stable formulations and reliable analytical methods.[3]
Q2: Under which pH conditions is this compound hydrochloride most susceptible to degradation?
Forced degradation studies have demonstrated that this compound hydrochloride degrades significantly under both acidic and basic conditions.[2][4] Hydrolysis is a primary degradation pathway, and its rate is highly dependent on pH and temperature. While it shows some degradation in neutral aqueous solutions, the degradation is markedly accelerated in the presence of strong acids (like HCl) and strong bases (like NaOH).[4][5]
Q3: What is the recommended pH range to ensure the stability of this compound in aqueous solutions?
For liquid formulations, maintaining an optimal pH is crucial. Studies on various formulations, including injectable solutions and oral jellies, suggest that a slightly acidic to near-neutral pH range is preferable. Specifically, a pH between 4.0 and 7.0 provides excellent stability.[6] Within this range, the molecule exists in a more stable protonated form, minimizing hydrolytic degradation. Formulations with a pH below 4.0 may be liable to syneresis and deteriorating stability.[6] The commercial injection formulation of this compound HCl has a pH of 4.5 to 5.5.[7]
Q4: What is a "stability-indicating method," and why is it essential for studying this compound degradation?
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of an active pharmaceutical ingredient (API) due to degradation.[3] It must be able to separate the intact drug from its degradation products, impurities, and excipients.[8] For this compound, using a stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial because it proves that the analytical procedure can clearly distinguish this compound from any potential degradants formed under stress conditions, ensuring that the measurement of the parent drug is accurate and unaffected by these other components.[2][5]
Section 2: Troubleshooting Experimental & Analytical Issues
This section provides solutions to common problems encountered during the analysis of this compound stability.
Q5: I'm observing a higher-than-expected degradation of this compound in my acidic/basic stress study. What are the likely causes?
Several factors could be accelerating degradation:
-
Temperature: Degradation is temperature-dependent. Ensure your experiments (e.g., refluxing) are conducted at the precisely intended temperature, as even small increases can significantly accelerate reaction kinetics.[9][10]
-
Concentration of Stressor: Verify the exact concentration of your acid (e.g., 1N HCl) or base (e.g., 1N NaOH).[8] A higher molarity than planned will lead to faster degradation.
-
Duration of Exposure: this compound can degrade significantly within hours under harsh conditions.[5] Precisely control the exposure time as defined in your protocol.
-
Presence of Oxidizing Agents: Accidental contamination with trace metals or peroxides can catalyze degradation, especially in combination with pH stress. Ensure high-purity reagents and clean glassware are used.
Q6: My HPLC chromatogram shows poor peak shape (e.g., tailing) for the this compound peak. What should I investigate?
Poor peak shape can compromise the accuracy and precision of your quantification. Consider the following:
-
Mobile Phase pH: The pH of the mobile phase is critical for ionizable compounds like this compound. Ensure the pH is stable and appropriate for the column chemistry. A pH that is too close to the pKa of this compound can cause peak tailing.
-
Column Health: The column may be contaminated or nearing the end of its lifespan. Implement a column washing protocol or replace the column if necessary.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.[11]
-
Mismatch Between Sample Solvent and Mobile Phase: The solvent used to dissolve the sample should be as close in composition and strength to the mobile phase as possible. Injecting a sample in a very strong solvent can distort the peak shape.
Q7: I am struggling to achieve baseline separation between the main this compound peak and a closely eluting degradation product. What HPLC method adjustments can I make?
Achieving separation is key to a successful stability-indicating method.[12] Try these adjustments systematically:
-
Modify Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve the resolution between closely eluting peaks.[4]
-
Change Mobile Phase pH: A small change in the mobile phase pH can alter the ionization state of this compound or its degradants, potentially leading to differential retention and better separation.
-
Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase the efficiency of the separation, often resulting in improved resolution, albeit with longer run times.[4]
-
Change Column Chemistry: If modifications to the mobile phase are insufficient, switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl column) or a different particle size may provide the necessary selectivity.
Troubleshooting Workflow for Unexpected HPLC Results
Caption: Troubleshooting flowchart for HPLC analysis.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always ensure that methods are validated within your own laboratory and for your specific sample matrix.
Protocol 1: Forced Degradation of this compound Hydrochloride
This protocol is designed to intentionally degrade the drug substance to generate potential degradation products, which is a regulatory requirement for developing stability-indicating methods.[8]
Objective: To generate degradation products of this compound under acidic and basic stress conditions.
Materials:
-
This compound Hydrochloride reference standard
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
Diluent (e.g., Acetonitrile:Water 50:50 v/v)
-
Volumetric flasks (50 mL)
-
Water bath or reflux apparatus
-
0.45 µm membrane filters
Step-by-Step Procedure:
1. Acid Degradation: a. Accurately weigh approximately 20 mg of this compound HCl and transfer it to a 50 mL volumetric flask.[9] b. Add approximately 30 mL of diluent and sonicate for 15-30 minutes, with intermittent shaking, to dissolve the drug completely.[9] c. Add 5.0 mL of 1N HCl to the flask.[9] d. Place the flask in a water bath pre-heated to 60°C and reflux for 30 minutes.[9] e. After 30 minutes, cool the solution to room temperature.[9] f. Carefully neutralize the solution by adding an equivalent amount (approx. 5.0 mL) of 1N NaOH. g. Make up the volume to 50 mL with the diluent and mix well.[9] h. Filter the solution through a 0.45 µm membrane filter before HPLC analysis.[9]
2. Base Degradation: a. Repeat steps 1a and 1b. b. Add 5.0 mL of 1N NaOH to the flask.[9] c. Place the flask in a water bath pre-heated to 60°C and reflux for 30 minutes.[9] d. After 30 minutes, cool the solution to room temperature.[9] e. Carefully neutralize the solution by adding an equivalent amount (approx. 5.0 mL) of 1N HCl. f. Make up the volume to 50 mL with the diluent and mix well. g. Filter the solution through a 0.45 µm membrane filter before HPLC analysis.[9]
Forced Degradation Experimental Workflow
Caption: Workflow for acid and base forced degradation.
Protocol 2: Validated Stability-Indicating RP-HPLC Method
This method is an example of a robust RP-HPLC procedure for the estimation of this compound and its degradation products.[4]
Objective: To accurately quantify this compound in the presence of its degradation products.
| Parameter | Specification |
| HPLC Column | BDS Hypersil C8 (250 x 4.6mm, 5µm) or equivalent |
| Mobile Phase | Acetonitrile : Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 242 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Expected Retention Time | Approximately 4.4 minutes |
Table 1: HPLC Method Parameters.[4]
Procedure:
-
System Preparation: Prepare the mobile phase as described in Table 1. Filter it through a 0.45 µm membrane filter and degas thoroughly using sonication.
-
System Suitability: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Perform replicate injections of a standard solution to ensure system suitability parameters (e.g., peak area reproducibility, theoretical plates, tailing factor) meet pre-defined acceptance criteria.
-
Analysis: Inject the filtered samples from the forced degradation study (Protocol 1) and a non-degraded control solution.
-
Data Evaluation:
-
Confirm the retention time of the this compound peak using the control sample.
-
In the chromatograms of the stressed samples, identify the peaks corresponding to degradation products.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
-
Calculate the percentage of degradation using the peak areas from the chromatograms.
-
| Stress Condition | Reported Degradation (%) |
| Acid Hydrolysis (1N HCl) | ~5.4% |
| Base Hydrolysis (2N NaOH) | ~5.1% |
| Oxidative (20% H2O2) | ~3.7% |
| Thermal | ~2.5% |
Table 2: Example Degradation Profile of this compound under Various Stress Conditions. Note: Actual degradation may vary based on precise experimental conditions.[13]
References
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Development and Validation of Stability Indicating RP-LC Modus Operandi for Estimation of Palanosetron in Bulk and Formulations.
-
El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2022). Stability indicating potentiometric method for the determination of this compound HCl using two different sensors. Scientific Reports, 12(1), 12903. Available from: [Link]
-
Patel, H. P., Ladva, B. J., Patel, H. K., & Nayak, B. S. (2015). Stability Indicating HPLC Method for Estimation of this compound Hydrochloride in Tablet Dosage Form. International Journal for Pharmaceutical Research Scholars, 4(2), 258-263. Available from: [Link]
- BenchChem. (2024). RP-HPLC method development for this compound hydrochloride.
- BenchChem. (2025). A Comparative Guide to Stability-Indicating HPLC Methods for this compound Hydrochloride.
- Sridhar, G., Sankar, D., Kumar, M., & Kumar, C. (2021). Method development and validation for simultaneous estimation of netupitant and this compound in bulk and pharmaceutical dosage form by using. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 218-225.
-
Murthy, M. V., Krishnaiah, C., Jyothirmayi, K., Srinivas, K., & Mukkanti, K. (2011). Enantioseparation of this compound Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation. American Journal of Analytical Chemistry, 2(4), 436-446. Available from: [Link]
- Venkatesh, P., Kulandaivelu, U., Rao, G. K., Chakravarthi, G., & Alavala, R. R. (2022). Stability indicating Rp-UPLC method development and validation for the simultaneous estimation of fosnetupitant and this compound in bulk and injection dosage form. Brazilian Journal of Pharmaceutical Sciences, 58.
- Raju, N. A., Begum, S., & Ramana, G. (2019). A Review on Analytical Methods for the Determination of this compound in Pharmaceutical Formulation. Asian Journal of Pharmaceutical Analysis, 9(4), 164-168.
- Harole, M., Patil, R. N., Gaware, D., Suryawanshi, G., & Pise, K. (2021). Validated stability indicating RP-HPLC method for simultaneous determination of netupitant and palanosetron in combined pharmaceutical formulations. GSC Biological and Pharmaceutical Sciences, 14(2), 232-243.
- Rajeshwar Dutt, K., & Sravani, T. (2022). Stability indicating RP-HPLC method development and validation for the determination of this compound in API and pharmaceutical dosage form.
- Venkatesh, P., Kulandaivelu, U., Rao, G. S. N. K., Chakravarthi, G., Alavala, R. R., & Rajesh, B. (2022). Stability indicating Rp-UPLC method development and validation for the simultaneous estimation of fosnetupitant and this compound. Brazilian Journal of Pharmaceutical Sciences, 58.
- Trissel, L. A., & Zhang, Y. (2008). Physical and Chemical Stability of this compound Hydrochloride with Glycopyrrolate and Neostigmine During Simulated Y-Site Administration. International Journal of Pharmaceutical Compounding, 12(4), 368-371.
- ResearchGate. (n.d.).
-
U.S. Food and Drug Administration. (2008). Chemistry Review(s) - NDA 22-234. Available from: [Link]
- BOC Sciences. (n.d.). This compound Impurities.
- Fresenius, K. A. G. (2008). Dosage Forms of this compound Hydrochloride Having Improved Stability and Bioavailability. U.S.
- Trissel, L. A., & Zhang, Y. (2008). Physical and chemical stability of this compound hydrochloride with five common parenteral drugs during simulated Y-site administration. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 65(18), 1759–1763.
- Trissel, L. A., & Zhang, Y. (2006). Compatibility and stability of aloxi (this compound hydrochloride) admixed with dexamethasone sodium phosphate. International journal of pharmaceutical compounding, 10(1), 74–77.
- Trissel, L. A., & Zhang, Y. (2008). Compatibility and Stability of this compound Hydrochloride with Four Neuromuscular Blocking Agents During Simulated Y-Site Administration. International Journal of Pharmaceutical Compounding, 12(2), 156-160.
- Islam, M. S., Mojumder, T. J., & Nawrin, F. (2020). DEVELOPMENT AND CHARACTERIZATION OF this compound HYDROCHLORIDE JELLIES. Universal Journal of Pharmaceutical Research, 5(5).
- MedChemExpress. (n.d.). This compound hydrochloride.
Sources
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Improving peak resolution in Palonosetron HPLC analysis
Technical Support Center: Palonosetron HPLC Analysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Improving Peak Resolution
Optimal peak resolution is critical for the accurate quantification of this compound and its related substances.[1] This section addresses common peak shape distortions and provides systematic troubleshooting steps.
Issue 1: Peak Tailing
Peak tailing, where the latter half of the peak is drawn out, is a frequent issue in HPLC.[2] A USP tailing factor greater than 1.2 often indicates a problem that can compromise the accuracy of peak integration.[2][3]
Probable Causes & Solutions:
-
Secondary Silanol Interactions: this compound, a basic compound, can interact with acidic residual silanol groups on the surface of silica-based C18 columns.[2][4] This is a primary cause of peak tailing.[2]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) protonates the silanol groups, reducing their interaction with the basic analyte.[2][5] Many established methods for this compound use a buffer at a pH of approximately 2.6.[6][7]
-
Solution 2: Use of End-Capped Columns: Employing a highly deactivated, end-capped column minimizes the number of available silanol groups, thereby reducing secondary interactions.[4]
-
Solution 3: Ion-Pairing Agents: In some cases, adding an ion-pairing agent like sodium perchlorate to the mobile phase can improve peak shape for basic compounds.[8]
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to peak tailing.
-
Solution 1: Column Washing: If a blockage is suspected, reverse the column (if permissible by the manufacturer) and flush with a strong solvent, like 100% acetonitrile, to remove contaminants.[2]
-
Solution 2: Guard Column: Use a guard column to protect the analytical column from strongly retained impurities in the sample.[5]
-
Solution 3: Column Replacement: If the column bed has deformed or the stationary phase is irreversibly damaged, the column must be replaced.[2]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[4][9]
-
Prepare a series of mobile phase buffers with pH values ranging from 2.5 to 4.0 (e.g., phosphate or acetate buffers).
-
Maintain a consistent organic modifier concentration (e.g., Acetonitrile:Buffer 50:50 v/v) as a starting point.[7]
-
Equilibrate the column with each mobile phase for at least 20 column volumes.
-
Inject a this compound standard and evaluate the peak shape (tailing factor) and retention time for each pH condition.
-
Select the pH that provides the most symmetrical peak (tailing factor closest to 1.0) and adequate retention.
Caption: Key considerations in this compound HPLC method development.
References
- RP-HPLC method development for this compound hydrochloride. (2024). Vertex AI Search.
- HPLC Analysis of this compound N-oxide. (2025). BenchChem.
- Peak Shape Changes for a Previously Used Column.
- Koczur, S. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
- Factors Affecting Resolution in HPLC. Sigma-Aldrich.
- METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF NETUPITANT AND this compound IN BULK AND PHARMACEUTICAL DOSAGE FORM AND THEIR FORCED DEGRADATION STUDY BY RP-HPLC. (2025).
- A Comparative Guide to Stability-Indicating HPLC Methods for this compound Hydrochloride. (2025). BenchChem.
- Stability Indicating Method Development and Validation for Simultaneous Estimation of the Netupitant and this compound in Bulk and Pharmaceutical Dosage Form by RP-HPLC. (2022). Asian Journal of Pharmaceutical and Clinical Research.
- Kousar, A., et al. (2020). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Wisdom Library.
- Stability indicating potentiometric method for the determination of this compound HCl using two different sensors. (2022).
- Method for separating and detection this compound hydrochloride and impurity. (2015).
- Peak Tailing in HPLC. Element Lab Solutions.
- Approved stability indicating Reversed-phase-high performance liquid chromatographic assay method for this compound HCl in Formulations. (2020). Research Journal of Pharmacy and Technology.
- Troubleshooting Peak Shape Problems in HPLC.
- What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc..
- HPLC Troubleshooting Guide. SCION Instruments.
- HPLC Troubleshooting Guide. [Source not available].
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Understanding Peak Fronting in HPLC. (2025). Phenomenex.
- This compound Accord EPAR Product Inform
- Peak Fronting, Column Life and Column Conditioning. (2005).
- This compound HYDROCHLORIDE injection, for intravenous use.
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- 5. agilent.com [agilent.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. CN104764840A - Method for separating and detection this compound hydrochloride and impurity - Google Patents [patents.google.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
Troubleshooting inconsistent results in Palonosetron cell-based assays
Executive Summary: The "Palonosetron Anomaly"
If you are transitioning from working with first-generation 5-HT3 antagonists (e.g., Ondansetron, Granisetron) to This compound , your standard protocols will likely fail.
This compound is not a simple competitive antagonist.[1][2][3][4][5] It exhibits allosteric binding , positive cooperativity , and triggers receptor internalization (or pseudo-irreversible inhibition).[4][6] Standard assays designed for competitive inhibitors often yield "inconsistent" results with this compound because they fail to account for its time-dependent binding kinetics and unique receptor crosstalk inhibition.
This guide addresses the specific physical chemistries that cause assay variance and provides self-validating protocols to stabilize your data.
Diagnostic Troubleshooting Guide (Q&A)
Category A: Potency & Kinetic Shifts[2]
Q: Why does my IC50 shift dramatically (up to 100-fold) between experiments? A: The shift is likely caused by variations in pre-incubation time . Unlike Ondansetron, which reaches equilibrium quickly, this compound exhibits slow association kinetics and time-dependent inhibition.
-
The Mechanism: this compound induces a conformational change in the 5-HT3 receptor that leads to long-lasting inhibition.[4][6][7][8] A 15-minute pre-incubation might show an IC50 in the nanomolar range, while a 2-hour pre-incubation can shift this to the picomolar range due to the accumulation of the "inactivated" receptor state.
-
The Fix: Standardize pre-incubation time rigidly. We recommend a 60-minute pre-incubation at 37°C to approach pseudo-equilibrium before adding the agonist (5-HT).
Q: My dose-response curves have a Hill slope > 1.0 (steep curves). Is this a pipetting error? A: No, this is likely a biological feature of this compound.
-
The Mechanism: this compound binds to allosteric sites distinct from the orthosteric serotonin binding site. It exhibits positive cooperativity (Hill coefficient ~1.4 - 1.6). Binding of one molecule facilitates the binding of subsequent molecules or stabilizes the inactive conformation more aggressively than a 1:1 competitor.
-
The Fix: Do not constrain your non-linear regression analysis to a Hill slope of -1.0. Allow the slope to be variable. Constraining it will artificially skew your calculated IC50.
Category B: Signal & Stability Issues
Q: I see high variability in "Max Inhibition" during Calcium Flux assays. Why? A: This is often due to Receptor Reserve (Spare Receptors) and Agonist Instability .
-
The Mechanism: Serotonin (5-HT) is prone to rapid oxidation, turning into a brown, inactive compound. If your agonist concentration varies due to degradation, the "competition" changes. Furthermore, if your cell line (e.g., HEK-293 overexpressing 5-HT3) has a massive receptor reserve, this compound must occupy a significantly higher fraction of receptors to block the calcium signal compared to a radioligand binding assay.
-
The Fix:
-
Prepare 5-HT fresh immediately before injection; keep it protected from light and on ice.
-
Add 10 µM Ascorbic Acid to the agonist buffer to prevent oxidation.
-
Validate receptor density using a saturation binding assay (
).
-
Q: Why does this compound inhibit the response even after I wash the cells? A: this compound exhibits pseudo-irreversible binding .
-
The Mechanism: Unlike Granisetron, which washes off easily, this compound has an extremely long half-life at the receptor level (dissociation half-life > 100 hours in some models). It may also trigger receptor internalization, removing the target from the surface entirely.
-
The Fix: Do not attempt "washout" or "recovery" assays with this compound unless you are specifically studying receptor recycling over 24-48 hours. Treat the inhibition as permanent for the duration of a standard acute assay.
Visualizing the Mechanism of Inconsistency
The following diagram illustrates why standard competitive protocols fail with this compound.
Caption: this compound (Red path) induces a stable conformational lock and potential internalization, unlike the reversible binding of Ondansetron (Yellow path).
Optimized Protocols
Protocol A: High-Fidelity Calcium Flux Assay (FLIPR/FlexStation)
Designed to minimize kinetic artifacts.
Materials:
-
Cell Line: HEK-293 stably expressing human 5-HT3A (avoid transient transfections for consistency).
-
Dye: Calcium-4 or Fluo-8 (No-wash dyes preferred to reduce disturbance).
-
Buffer: HBSS + 20 mM HEPES + 10 µM Ascorbic Acid (Critical for 5-HT stability).
| Step | Action | Technical Rationale |
| 1. Seeding | Seed 50k cells/well in Poly-D-Lysine coated black/clear plates. Incubate 24h. | PDL prevents cell detachment during fluid additions. |
| 2. Dye Loading | Add Calcium-4 dye. Incubate 45 min @ 37°C, then 15 min @ RT. | RT equilibration reduces thermal shock artifacts during reading. |
| 3. Antagonist Addition | Add this compound (10-point dilution). Incubate 60 mins @ 37°C. | CRITICAL: Shorter times will underestimate potency. 37°C is required for proper allosteric kinetics. |
| 4. Agonist Prep | Prepare 5-HT (Serotonin) at | Use |
| 5. Read | Inject Agonist. Read fluorescence for 120s (1s intervals). | Capture the fast ion-channel kinetics (peak usually <10s). |
Protocol B: Receptor Internalization / Surface Binding Check
Use this if you suspect receptor loss is skewing your data.
-
Incubation: Incubate cells with this compound (100 nM) vs. Vehicle for 1 hour @ 37°C.
-
Wash: Wash 3x with ice-cold PBS (halts trafficking).
-
Labeling: Add
-Granisetron (a competitive binder) at 4°C for 1 hour.-
Note: Granisetron binds the orthosteric site. If this compound has internalized the receptor, Granisetron binding will be significantly reduced compared to control.
-
-
Analysis: If Surface Binding is <50% of control, this compound has induced internalization or long-term surface inactivation.
Data Comparison: this compound vs. Competitors
Use this table to benchmark your results. If your data deviates significantly, check the "Troubleshooting" section.
| Parameter | Ondansetron / Granisetron | This compound |
| Binding Type | Competitive (Orthosteric) | Allosteric / Mixed |
| Hill Slope | ~1.0 (Unity) | ~1.4 - 1.6 (Positive Cooperativity) |
| Reversibility | Fully Reversible | Pseudo-Irreversible / Long-lasting |
| Pre-incubation Sensitivity | Low (Equilibrates fast) | High (Potency increases with time) |
| Crosstalk | None | Inhibits NK1/5-HT3 Crosstalk |
| Internalization | Negligible | Significant (Cell-type dependent) |
Troubleshooting Logic Flow
Caption: Decision tree for diagnosing common this compound assay failures.
References
-
Rojas, C., et al. (2008). "this compound exhibits unique molecular interactions with the 5-HT3 receptor."[6][8] Anesthesia & Analgesia.
-
Rojas, C., et al. (2010). "this compound triggers 5-HT3 receptor internalization and causes prolonged inhibition of receptor function."[6][8] European Journal of Pharmacology.
-
Key Finding: Differentiates this compound from Ondansetron via internalization mechanisms.[4]
-
-
Wong, E. H., et al. (1995). "The interaction of RS 25259-197, a potent and selective 5-HT3 receptor antagonist, with 5-HT3 receptors in vitro." British Journal of Pharmacology.
- Key Finding: Early characteriz
-
Rojas, C. & Slusher, B. S. (2012). "Pharmacological mechanisms of 5-HT3 and NK1 receptor antagonists in the prevention of emesis." European Journal of Pharmacology.
- Key Finding: Explains the crosstalk inhibition relevant to delayed emesis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. The Antiemetic 5-HT3 Receptor Antagonist this compound Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparative Study of this compound with Ondansetron for Prophylaxis of Postoperative Nausea and Vomiting (PONV) Following Laparoscopic Gynaecological Surgeries - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in developing oral formulations of Palonosetron
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Development Challenges for Low-Dose 5-HT3 Antagonists[1]
Introduction: The Micro-Dose Paradox
Welcome to the technical support hub for Palonosetron Hydrochloride. If you are here, you are likely encountering the "Micro-Dose Paradox." this compound is a BCS Class I molecule (High Solubility, High Permeability) [1], which theoretically suggests a straightforward formulation. However, its extremely low therapeutic dose (0.5 mg ) creates a massive statistical challenge: Content Uniformity .[1]
In this guide, we move beyond basic recipes. We dissect the causality of assay failures, oxidative degradation, and process heterogeneity.
Module 1: Content Uniformity & Homogeneity
Ticket #101: "My blend uniformity RSD is >6%."
The Root Cause: For a 0.5 mg dose in a standard 100 mg tablet, the active pharmaceutical ingredient (API) constitutes only 0.5% of the total mass. Direct compression often fails here because standard V-blending cannot statistically guarantee that every 100 mg aliquot contains exactly 0.5 mg of API due to segregation and electrostatic forces.[1]
The Protocol: Geometric Dilution & Wet Granulation To fix high Relative Standard Deviation (RSD), you must abandon simple direct mixing in favor of a stepwise incorporation strategy.
Workflow: Geometric Dilution Logic
The following diagram illustrates the mandatory blending protocol to ensure homogeneity for <1% drug loading.
Figure 1: Geometric Dilution Workflow. This stepwise incorporation is critical for preventing "hot spots" in low-dose formulations.
Technical Insight: If dry blending (geometric dilution) still yields high RSD, switch to Spray Granulation . Dissolve the this compound HCl in the binder solution and spray it onto the excipient bed (e.g., Microcrystalline Cellulose or Mannitol). This "locks" the API onto the carrier particles, preventing segregation [2].
Module 2: Stability & Degradation Profiles
Ticket #102: "I see an unknown impurity peak at RRT 1.12."
The Root Cause: While this compound is chemically robust, it is susceptible to oxidative stress , leading to the formation of This compound N-oxide [3]. This is the primary degradation pathway you must control.
Troubleshooting Matrix: Impurity Identification
| Symptom | Probable Cause | Corrective Action |
| Peak at RRT ~1.1 | N-Oxide Formation (Oxidation) | Add antioxidant (e.g., EDTA, Sodium Metabisulfite) or switch to nitrogen purging during liquid filling.[1] |
| Peak shift with pH | Hydrolysis (Rare in solid state) | Maintain pH 4.0–6.0 in liquid/soft gel formulations [4]. Avoid alkaline excipients. |
| Yellowing of Solution | Photodegradation | This compound is light-sensitive.[1] Use amber glass or opaque blister packs. |
Decision Tree: Stability Failure Analysis
Use this logic flow to diagnose stability failures in your HPLC data.
Figure 2: Stability Troubleshooting Logic. Differentiating between oxidative and hydrolytic degradation is key to selecting the right stabilizer.
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I use a direct compression (DC) method for this compound ODTs?
-
Answer: Yes, but with caution. Because the dose is 0.5 mg, you cannot simply dump all ingredients into a V-blender. You must use a pre-mix concentrate .[1]
-
Protocol: Create a 10% drug concentrate (e.g., 1 part this compound : 9 parts Mannitol 200SD).[1] Blend this concentrate thoroughly, then dilute it into the final blend. This intermediate step reduces the statistical variance of particle distribution [5].
-
Q2: Why is my dissolution profile showing a "burst" release?
-
Answer: this compound HCl is highly water-soluble (BCS Class I).[1] In immediate-release (IR) formulations, a burst is expected (often >85% in 15 mins).[1]
-
Check: If you need to slow it down (e.g., to mask taste in an ODT), do not rely on simple compression force.[1] You must complex the drug (e.g., with ion-exchange resins) or coat the drug particles before compression.
-
Q3: What is the preferred salt form?
-
Answer: this compound Hydrochloride is the standard commercial salt.[2] It is stable and soluble. Do not attempt to use the free base for oral solids unless you have a specific reason (e.g., transdermal), as the salt form provides superior crystallinity and stability [6].
Q4: Is a Soft Gel capsule better than a Tablet?
-
Answer: From a uniformity standpoint, Yes .[1] Dissolving the API in a liquid fill (e.g., PEG/Propylene Glycol) guarantees homogeneity.[1] However, soft gels introduce migration issues and require stricter impurity controls (N-oxide formation in PEG is common due to peroxides in the excipient).[1] If you choose soft gels, use "Low Peroxide" grade PEGs [4].
References
-
U.S. Food and Drug Administration (FDA). (2024).[1] Draft Guidance on this compound Hydrochloride. Retrieved from [Link][1]
-
World Intellectual Property Organization (WIPO). (2010).[1] WO2010077669A2 - this compound formulation. Retrieved from
-
European Patent Office. (2008).[1] EP1940366B9 - Soft capsules comprising this compound hydrochloride having improved stability. Retrieved from
-
China National Intellectual Property Administration. (2011).[1] CN102048705B - this compound hydrochloride orally disintegrating tablet and preparation method thereof. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (n.d.).[1] this compound Hydrochloride Compound Summary. Retrieved from [Link]
Sources
Ensuring long-term stability of Palonosetron stock solutions in DMSO
Core Directive: The "Invisible" Enemy is Water
Welcome to the technical support center. If you are working with Palonosetron Hydrochloride (HCl), you are likely utilizing it for 5-HT3 receptor antagonism studies.[1][2][3] While this compound is chemically robust compared to first-generation setrons, its stability in solution is frequently compromised not by the drug itself, but by the behavior of its solvent: Dimethyl Sulfoxide (DMSO).
This guide replaces generic advice with field-proven protocols. Our goal is to prevent the two most common failure modes: concentration drift (due to hygroscopicity) and precipitation (due to "wet" DMSO).
Module 1: The Golden Standard Preparation Protocol
Objective: Create a 10 mM stock solution that remains stable for >6 months.
The Science: this compound HCl has a solubility of approximately 16–20 mg/mL in DMSO [1, 3]. While higher concentrations (up to 30 mg/mL) are theoretically possible, they dangerously approach the saturation limit at low temperatures, increasing the risk of "crash-out" (precipitation) during freeze-thaw cycles.
Protocol: Preparation of 10 mM Stock
-
Calculate:
-
Weighing: Weigh the powder into a glass vial (avoid plastic if possible to minimize leaching, though polypropylene is acceptable for short-term).
-
Solvent Addition: Add fresh, anhydrous DMSO .
-
Critical Step: Do not use a DMSO bottle that has been sitting open on the bench. DMSO is a "water magnet." Use a fresh ampoule or a bottle stored under inert gas.
-
-
Dissolution: Vortex vigorously for 30–60 seconds. This compound HCl should dissolve readily.[2] If particles persist, sonicate for 5 minutes at room temperature.
-
Aliquot immediately: Do not store the bulk solution. Divide into single-use aliquots (e.g., 50 µL or 100 µL) in amber microtubes to protect from light [1, 9].
Visual Workflow:
Figure 1: Optimized workflow for this compound stock preparation to minimize moisture exposure.
Module 2: Storage Dynamics & The "Liquid DMSO" Trap
The Issue: Researchers often find their DMSO stock is liquid when they open the -20°C freezer. They assume this is normal. It is not.
The Mechanism: Pure DMSO has a freezing point of 18.5°C .[5] In a -20°C freezer, it should be a solid block of ice. If your stock is liquid or "slushy" at -20°C, it indicates the DMSO has absorbed significant atmospheric water (hygroscopicity).
-
33% Water Content drops the freezing point of DMSO to approx -70°C [11].[6]
-
Consequence: Water reduces the solubility of hydrophobic compounds (or salts like this compound HCl that rely on the organic solvent properties), leading to micro-precipitation that is invisible to the naked eye but drastically alters your assay's effective concentration.
Storage Specifications Table
| Parameter | Condition | Scientific Rationale |
| Temperature | -20°C (1 month) or -80°C (6 months+) | Low temp slows chemical degradation (oxidation). -80°C is preferred for >1 month storage [4].[2] |
| Physical State | SOLID | If liquid at -20°C, discard. The solution is hydrated.[6][7] |
| Light | Dark / Amber Vials | This compound is light-sensitive. Photodegradation can occur over extended exposure [9]. |
| Container | Polypropylene (PP) or Glass | PP is compatible with DMSO. Avoid Polystyrene (PS). Seal with Parafilm if storing long-term. |
Visualizing the Failure Mode:
Figure 2: The "Hygroscopic Cycle of Failure." Repeated opening of DMSO stocks introduces water, lowering the freezing point and causing compound precipitation.
Module 3: Troubleshooting Guide
Q1: I thawed my aliquot, and I see a fine white precipitate. Can I use it?
-
Diagnosis: This is likely "crash-out" due to water contamination or the stock being too concentrated (>20 mM) and stored at -80°C.
-
Solution:
-
Warm the solution to 37°C for 5–10 minutes.
-
Sonicate for 2 minutes.
-
Validation: Vortex and hold up to a light. If the solution is not crystal clear, discard it . Using a suspension will result in erratic dosing (some cells get 0 µM, others get 100 µM).
-
Q2: My stock solution is yellowing over time.
-
Diagnosis: this compound HCl is typically white to off-white.[2] Yellowing indicates oxidative degradation of the compound or impurities in the DMSO [15].
-
Solution: Discard immediately. This compound is susceptible to oxidation. Ensure future stocks are stored under nitrogen or argon gas if possible, or simply use smaller aliquots to minimize air exposure.
Q3: Can I dilute the DMSO stock directly into my cell culture media?
-
Answer: Yes, but watch the "Mixing Shock."
-
Protocol: Do not drop 1 µL of DMSO stock into 1 mL of static media. The high local concentration of DMSO before mixing can kill cells instantly.
-
Correct Method: Add the stock to a larger volume of media while vortexing or swirling rapidly to disperse the solvent immediately. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity in 5-HT3 assays.
Module 4: Advanced FAQs
Q: Is this compound HCl stable in aqueous buffers (PBS) for storage? A: No. While soluble in water (~30 mg/mL), aqueous solutions are chemically less stable than DMSO stocks. Hydrolysis and microbial growth are risks.
-
Rule: Store stocks in DMSO.[2][6][7] Create aqueous dilutions only on the day of the experiment and discard leftovers [1].
Q: How many freeze-thaw cycles are acceptable? A: We recommend a maximum of 3 cycles .
-
Reasoning: Each cycle introduces condensation (water) into the DMSO. After 3 cycles, the water content is often high enough to affect solubility or freezing behavior. Use single-use aliquots to avoid this entirely.
Q: My DMSO stock is frozen solid. How do I thaw it safely? A: Thaw at room temperature or in a 37°C water bath. Do not microwave. Once thawed, vortex immediately to ensure any concentration gradient that formed during freezing is re-homogenized.
References
-
Cayman Chemical. (2022).[1] this compound (hydrochloride) Product Information & Solubility. Link
-
Annals of Pharmacotherapy. (2004). Physical and chemical stability of this compound HCl in 4 infusion solutions. Link
-
RayBiotech. this compound HCl Solubility and Storage. Link
-
MedChemExpress (MCE). this compound Hydrochloride Datasheet & Stability. Link
-
National Institutes of Health (NIH). Light-Sensitive Injectable Prescription Drugs. Link
-
Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. Link
-
Drugs.com. this compound Hydrochloride Injection Prescribing Information. Link
-
USP-NF. (2025).[8] this compound Hydrochloride Monograph. Link
-
ApexBio. this compound HCl Biological Activity and Storage. Link
-
Scientific Electronic Library Online (SciELO). Stability indicating Rp-UPLC method for this compound. Link
-
Wikipedia. Dimethyl sulfoxide (Properties and Freezing Point Depression). Link
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drugs.com [drugs.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. ziath.com [ziath.com]
- 7. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trungtamthuoc.com [trungtamthuoc.com]
Validation & Comparative
Comparative analysis of Palonosetron vs. ondansetron efficacy
A Technical Guide for Drug Development & Application Scientists
Executive Summary
This guide provides a rigorous comparative analysis of Palonosetron (second-generation 5-HT3 antagonist) versus Ondansetron (first-generation).[1] While both agents effectively mitigate acute chemotherapy-induced nausea and vomiting (CINV), this compound demonstrates superior efficacy in the delayed phase (24–120h) . This divergence is not merely pharmacokinetic; it is rooted in a distinct molecular mechanism involving allosteric binding, receptor internalization, and signaling crosstalk suppression .
Pharmacodynamic & Kinetic Profiles
The clinical superiority of this compound is driven by its unique interaction with the 5-HT3 receptor.[2][3][4] Unlike Ondansetron, which functions as a competitive antagonist with rapid reversibility, this compound exhibits "pseudo-irreversible" inhibition.
Table 1: Comparative PK/PD Parameters
| Parameter | Ondansetron (1st Gen) | This compound (2nd Gen) | Impact on Efficacy |
| Binding Affinity ( | ~8.4 | ~10.5 | This compound has ~100x higher affinity, resisting displacement by high serotonin surges. |
| Binding Mode | Competitive / Orthosteric | Allosteric / Mixed | This compound induces a conformational change that stabilizes the receptor in a closed state. |
| Half-Life ( | 3–6 Hours | ~40 Hours | Ondansetron requires multiple doses for delayed coverage; this compound covers the full risk window. |
| Receptor Internalization | Negligible | Significant | This compound removes the receptor from the cell surface, preventing reactivation. |
| NK1 Crosstalk | Minimal | Inhibitory | This compound indirectly dampens Substance P signaling (delayed emesis driver). |
The Mechanistic Divergence: Internalization & Crosstalk
The critical differentiator is this compound's ability to trigger receptor internalization .[3][5] While Ondansetron blocks the ion channel temporarily, this compound causes the 5-HT3 receptor to be endocytosed, effectively removing the target from the cell surface. Furthermore, this compound inhibits the signaling crosstalk between 5-HT3 and NK1 (Neurokinin-1) receptors, which is the primary pathway for delayed CINV.
Diagram 1: Mechanistic Differentiation
This diagram illustrates the divergent pathways: Ondansetron allows receptor recycling, while this compound forces internalization and blocks NK1 sensitization.
Caption: this compound triggers endocytosis and inhibits NK1 crosstalk, unlike Ondansetron's transient blockade.
Experimental Validation Protocols
To validate these differences in a drug development setting, two specific assays are recommended: Radioligand Binding (for affinity) and Calcium Flux (for functional persistence).
Protocol A: Functional Calcium Flux Assay (FLIPR)
This assay demonstrates the "persistent inhibition" unique to this compound.
Objective: Measure intracellular Calcium (
Reagents:
-
HEK293-h5HT3 stable cell line.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Agonist: 5-HT (Serotonin)
. -
Antagonists: this compound / Ondansetron (
).
Workflow Steps:
-
Seeding: Plate cells in 96-well black-wall plates (
cells/well). Incubate 24h. -
Dye Loading: Aspirate media; add Fluo-4 AM loading buffer. Incubate 45 min at 37°C.
-
Pre-Incubation (Critical): Add antagonist (Palo or Ond) for 1 hour.
-
Washout: Wash cells
with assay buffer to remove unbound drug. Note: This step differentiates high-affinity/internalizing drugs from simple competitive antagonists. -
Challenge: Inject 5-HT (
concentration) via FLIPR/FlexStation. -
Read: Measure fluorescence (
).
Expected Result: Ondansetron-treated cells will show restored
Diagram 2: Experimental Workflow (FLIPR)
Visualizing the critical "Washout" step that separates the two drug classes.
Caption: The washout step reveals this compound's persistent inhibition versus Ondansetron's reversibility.
Clinical Efficacy Analysis
The mechanistic differences translate directly to clinical outcomes, particularly in the Delayed Phase (24–120 hours post-chemotherapy), where Ondansetron's efficacy drops significantly.
Table 2: Complete Response (CR) Rates (Meta-Analysis Summary)
Data aggregated from Eisenberg et al. and Popovic et al. (See References)
| Chemotherapy Emetogenicity | Phase | Ondansetron CR (%) | This compound CR (%) | Statistical Significance |
| Moderately Emetogenic (MEC) | Acute (0-24h) | 80.2% | 89.6% | Non-inferior / Marginal Superiority |
| Delayed (24-120h) | 70.8% | 86.8% | p < 0.01 (Significant) | |
| Highly Emetogenic (HEC) | Acute (0-24h) | 55-60% | 60-65% | Comparable |
| Delayed (24-120h) | 40-45% | 57-60% | p < 0.001 (Significant) |
Key Insight: In the delayed phase, this compound reduces the need for "rescue medication" by approximately 15-20% compared to Ondansetron.[1] This is attributed to the suppression of the NK1 crosstalk pathway described in Section 2.
Conclusion
For researchers developing antiemetic protocols or novel antagonists, the data supports the following:
-
Mechanism Matters: High affinity (
) alone is insufficient; receptor internalization is the key driver for long-duration efficacy. -
Clinical Translation: this compound is the preferred agent for delayed CINV prevention.[1][6] Ondansetron remains a cost-effective option for acute, low-risk scenarios but lacks the molecular persistence required for multi-day protection.
References
-
Rojas, C., et al. (2010).[5][7] "this compound triggers 5-HT3 receptor internalization and causes prolonged inhibition of receptor function."[3][7][8] European Journal of Pharmacology.
-
Popovic, M., et al. (2014). "A Systematic Review and Meta-Analysis of Intravenous this compound in the Prevention of Chemotherapy-Induced Nausea and Vomiting." The Oncologist.
-
Eisenberg, P., et al. (2003). "Improved prevention of moderately emetogenic chemotherapy-induced nausea and vomiting with this compound, a pharmacologically novel 5-HT3 receptor antagonist."[1][3][9][10][11] Cancer.[1][2][6][10][12][13]
-
Wong, E.H., et al. (1995). "The interaction of RS 25259-197, a potent and selective antagonist, with 5-HT3 receptors, in vitro." British Journal of Pharmacology.
-
National Comprehensive Cancer Network (NCCN). "Antiemesis Guidelines."[13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 3. Comparison of this compound and ondansetron to prevent postoperative nausea and vomiting in women using intravenous patient-controlled analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Review and Meta-Analysis of Intravenous this compound in the Prevention of Chemotherapy-Induced Nausea and Vomiting in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Antiemetic Effectiveness of this compound Versus Ondansetron in Patients on Cancer Chemotherapy: A Prospective Observational Study in South Indians - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
- 12. mdpi.com [mdpi.com]
- 13. ovid.com [ovid.com]
A Comparative Guide to Palonosetron and Aprepitant in Preclinical Models of Chemotherapy-Induced Nausea and Vomiting (CINV)
Introduction: The Challenge of CINV and the Role of Preclinical Evaluation
Chemotherapy-Induced Nausea and Vomiting (CINV) remains one of the most distressing side effects for cancer patients, significantly impairing their quality of life and potentially compromising treatment adherence.[1][2][3] CINV manifests in two primary phases: the acute phase , occurring within 24 hours of chemotherapy, and the delayed phase , which can persist from 24 hours up to five days post-treatment.[4][5] These phases are mediated by distinct neurochemical pathways, necessitating multi-targeted therapeutic strategies.
The development of effective antiemetics relies heavily on robust preclinical animal models that can accurately predict clinical efficacy. These models are indispensable for elucidating mechanisms of action, defining therapeutic windows, and comparing the performance of novel and existing agents. This guide provides an in-depth comparison of two cornerstone antiemetics, palonosetron (a second-generation 5-HT₃ receptor antagonist) and aprepitant (a neurokinin-1 [NK₁] receptor antagonist), within the context of established preclinical CINV models. We will explore their distinct mechanisms, the experimental frameworks used for their evaluation, and the comparative data that informs their clinical application.
Part 1: Distinct Mechanisms of Action in CINV Pathophysiology
The divergent mechanisms of this compound and aprepitant are fundamental to their efficacy across the different phases of CINV. Chemotherapy triggers the release of various neurotransmitters, primarily serotonin (5-HT) and substance P, which activate receptors in the gut and brain to initiate the emetic reflex.[6]
This compound: A Unique 5-HT₃ Receptor Antagonist
This compound is a second-generation 5-HT₃ receptor antagonist with a higher binding affinity and a significantly longer half-life than first-generation agents like ondansetron.[7] Its primary action is to block serotonin, released from enterochromaffin cells in the gastrointestinal tract, from binding to 5-HT₃ receptors on vagal afferent nerves.[6][7] This blockade prevents the transmission of emetic signals to the brainstem's chemoreceptor trigger zone (CTZ) and solitary tract nucleus.[6]
What distinguishes this compound is its unique molecular interaction with the 5-HT₃ receptor. It exhibits allosteric binding and positive cooperativity, and it promotes the internalization of the receptor into the cytoplasm.[8][9] This mechanism is believed to contribute to its prolonged duration of action and its superior efficacy in managing delayed CINV compared to older agents.[8][9][10]
Figure 1. Signaling pathway targeted by this compound.
Aprepitant: Targeting the Substance P/NK₁ Pathway
Aprepitant is a selective, high-affinity antagonist of the neurokinin-1 (NK₁) receptor.[11] Its ligand, substance P, is a key neuropeptide in the central nervous system involved in emesis.[12][13] While serotonin is the principal mediator of acute CINV, substance P plays a more significant role in the delayed phase.[1] Aprepitant crosses the blood-brain barrier to competitively block substance P from binding to NK₁ receptors located densely in the brain's vomiting centers.[9][12][14] By preventing this interaction, aprepitant inhibits the emetic signals responsible for both acute and, particularly, delayed CINV.[15][16] This central action is complementary to the peripheral action of 5-HT₃ antagonists.[17]
Figure 2. Signaling pathway targeted by Aprepitant.
Part 2: Preclinical Models for Evaluating Antiemetic Efficacy
The selection of an appropriate animal model is critical for studying CINV.[18][19] While rodents like rats and mice do not vomit, other species provide robust and translatable platforms for assessing emesis.[20]
-
Ferret Model: The ferret is considered the gold-standard model for emesis research.[21] Ferrets possess a vomiting reflex physiologically similar to humans and respond to chemotherapeutic agents like cisplatin with distinct acute and delayed phases of emesis.[22][23] This model was pivotal in establishing the efficacy of both 5-HT₃ and NK₁ receptor antagonists.[22]
-
Musk Shrew (Suncus murinus) Model: The musk shrew is another valuable emetic model, particularly for its sensitivity to various emetogenic stimuli.[21][24]
-
Rat Pica Model: Since rats do not vomit, researchers use a behavioral surrogate known as "pica"—the consumption of non-nutritive substances like kaolin (clay).[20][21] An increase in kaolin consumption following the administration of a chemotherapeutic agent is a well-validated index of nausea and malaise in rats.[25][26]
Part 3: Experimental Protocols and Workflow
Scientific integrity demands transparent and reproducible methodologies. Below are detailed protocols for the primary preclinical models used to evaluate antiemetics like this compound and aprepitant.
Experimental Workflow: General Preclinical CINV Study
The logical flow of a preclinical antiemetic study involves several key stages, from animal acclimatization to final data analysis, ensuring the welfare of the animals and the validity of the results.
Figure 3. Generalized experimental workflow for a preclinical CINV study.
Protocol 1: Ferret Emesis Model for CINV
Objective: To quantify the number of retches and vomits (emetic episodes) in ferrets following chemotherapy and to assess the protective effect of an antiemetic agent.
Methodology:
-
Animal Acclimatization: Male ferrets (1.0-1.5 kg) are individually housed and acclimatized for at least 7 days with free access to food and water. This minimizes stress-related variables.
-
Baseline Observation: Animals are observed to ensure they are healthy and free from spontaneous emetic behavior.
-
Grouping: Ferrets are randomly assigned to treatment groups (e.g., Vehicle + Cisplatin; this compound + Cisplatin; Aprepitant + Cisplatin).
-
Pre-treatment: At a specified time (T = -30 min to -1 hr) before chemotherapy, animals receive the test article (e.g., this compound, aprepitant) or vehicle via the appropriate route (e.g., intravenous, oral). The pre-treatment window is chosen to ensure the drug reaches peak plasma concentration before the emetogenic challenge.
-
Emetogenic Challenge: Cisplatin (e.g., 5-10 mg/kg) is administered intravenously or intraperitoneally (T = 0). This dose is known to reliably induce both acute and delayed emesis.[23]
-
Observation and Data Collection:
-
Ferrets are placed in observation cages and continuously monitored (often via video recording) for a period of up to 72-96 hours.
-
Endpoints: The primary endpoints are the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents). The latency to the first emetic episode is also a key parameter.
-
Data is quantified for both the acute (0-24 h) and delayed (24-72 h) phases.
-
-
Data Analysis: The mean number of emetic episodes for each treatment group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA, Mann-Whitney U test). A significant reduction in emesis indicates antiemetic efficacy.
Protocol 2: Rat Kaolin Consumption (Pica) Assay
Objective: To measure chemotherapy-induced nausea-like behavior in rats by quantifying their consumption of kaolin clay.
Methodology:
-
Animal Acclimatization: Male rats (e.g., Sprague-Dawley, 250-300g) are individually housed in cages that allow for accurate measurement of food, water, and kaolin intake. They are acclimatized for several days.
-
Baseline Measurement: For 3-5 days prior to the study, daily intake of food, water, and kaolin is measured to establish a stable baseline.[25] Spillage is carefully collected and weighed to ensure accuracy.[25]
-
Grouping: Rats are randomized into treatment groups based on body weight and baseline kaolin intake.
-
Pre-treatment: Animals receive the test article (this compound, aprepitant) or vehicle at a designated time before the chemotherapeutic challenge.
-
Emetogenic Challenge: A chemotherapeutic agent like cisplatin (e.g., 6 mg/kg, IP) is administered. This dose reliably induces pica behavior.[25]
-
Data Collection:
-
Kaolin, food, and water consumption are measured every 24 hours for 2-3 days following the cisplatin injection.
-
Endpoint: The primary endpoint is the cumulative kaolin intake (in grams) over the observation period. Changes in food intake and body weight are important secondary endpoints.
-
-
Data Analysis: Kaolin consumption in the treatment groups is compared to the vehicle-control group. Statistical significance is determined using methods like repeated measures ANOVA. A significant reduction in kaolin intake relative to the control group demonstrates the agent's ability to mitigate nausea-like behavior.
Part 4: Comparative Performance in Preclinical Models
While direct head-to-head preclinical studies comparing this compound and aprepitant are not as common as clinical trials, a strong comparative profile can be synthesized from studies evaluating the efficacy of their respective drug classes (5-HT₃R and NK₁R antagonists).
The primary value of these two agents lies in their complementary mechanisms, which address the different phases of CINV.
-
Acute Phase (0-24 hours): This phase is predominantly mediated by serotonin. As such, 5-HT₃ receptor antagonists like this compound are highly effective.[10] NK₁ receptor antagonists like aprepitant also demonstrate significant efficacy in the acute phase, as the substance P pathway is also involved.[16] The combination of both classes of drugs often provides superior protection.[27][28]
-
Delayed Phase (>24 hours): Substance P is the key mediator of delayed CINV.[1][5] Consequently, the NK₁ receptor antagonist aprepitant is exceptionally effective in this phase.[9] this compound, due to its unique long-acting properties, is the only 5-HT₃ antagonist that also shows significant efficacy against delayed CINV, making it superior to first-generation agents.[8][9][29]
The table below summarizes the expected performance based on extensive preclinical data for each drug class.
| Feature | This compound (5-HT₃R Antagonist) | Aprepitant (NK₁R Antagonist) |
| Primary Target | Serotonin (5-HT₃) Receptor[7] | Substance P (NK₁) Receptor[12][13] |
| Primary Site of Action | Peripheral (Vagal Afferents) & Central (CTZ)[6][7] | Primarily Central (Vomiting Centers)[9][16] |
| Efficacy in Acute CINV | High: Directly blocks the primary neurotransmitter (serotonin) for the acute phase. | High: Blocks a key central pathway also active in the acute phase.[15] |
| Efficacy in Delayed CINV | Moderate to High: Unique among 5-HT₃ antagonists due to long half-life and receptor internalization mechanism.[8][10] | Very High: Directly blocks the primary neurotransmitter (substance P) for the delayed phase.[9][16] |
| Performance in Ferret Model | Effectively reduces the number of retches and vomits in both acute and delayed phases post-cisplatin.[22][23] | Potently inhibits both acute and, most notably, delayed emesis induced by cisplatin. |
| Performance in Rat Pica Model | Significantly attenuates cisplatin-induced kaolin consumption, indicating a reduction in nausea-like behavior. | Effectively reduces kaolin consumption, demonstrating efficacy against chemotherapy-induced malaise. |
Conclusion: From Preclinical Insights to Clinical Synergy
Preclinical models conclusively demonstrate that this compound and aprepitant operate through distinct yet complementary antiemetic pathways. This compound offers robust, long-acting blockade of the serotonin pathway, critical for acute CINV and also beneficial for delayed symptoms. Aprepitant provides powerful, centrally-mediated blockade of the substance P/NK₁ pathway, which is paramount for controlling delayed CINV.
The data from ferret emesis and rat pica models provide a clear causal explanation for the clinical observation that combining these two agents offers synergistic protection.[17][30] This dual-pathway inhibition addresses both the acute and delayed phases more comprehensively than either agent alone, forming the basis of modern antiemetic guidelines for patients receiving highly emetogenic chemotherapy.[5] The rigorous preclinical evaluation of these compounds has been fundamental to this therapeutic advancement, providing the mechanistic and efficacy data necessary to design rational and highly effective combination strategies for managing CINV.
References
- Qingmu. (2023, September 19). Aprepitant Uses in Chemotherapy-Induced Nausea and Vomiting (CINV). Vertex AI Search.
- Medicine.com. (2020, February 9). Aprepitant: Dosage, Mechanism/Onset of Action, Half-Life.
- IOSR Journal. (2020, August 17). Aprepitant versus this compound as add-on therapy for the Prophylaxis of Chemotherapy induced Nausea and Vomiting (CINV)
- NIH. Prediction of Chemotherapy-Induced Nausea and Vomiting from Patient-Reported and Genetic Risk Factors.
- NIH. GIP receptor agonism blocks chemotherapy-induced nausea and vomiting. PMC.
- OncLive. (2014, June 27). Netupitant-Palonosetron Combination Shows Continued Superiority Over this compound for CINV.
- PMC - PubMed Central. This compound for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy.
- NIH. (2024, January 11).
- Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs.
- PMC - PubMed Central.
- PubMed.
- NIH. (2024, January 11).
- PubMed Central. (2022, June 3). Aprepitant plus this compound versus dexamethasone plus this compound in preventing chemotherapy-induced nausea and vomiting in patients with moderate-emetogenic chemotherapy: A randomized, open-label, phase 3 trial.
- Patsnap Synapse. (2024, July 17).
- NDI Neuroscience. Pre-clinical Contract Research - Emesis.
- PMC - NIH. The Use of Animal Models for Cancer Chemoprevention Drug Development.
- Aziz. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting.
- PLOS One. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva).
- ResearchGate.
- PMC - NIH.
- PubMed Central.
- CMAR. (2014, September 5). This compound in the management of chemotherapy- induced nausea and vom.
- PubMed Central. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva).
- PIER Network. CCLG guideline on the management of chemotherapy induced nausea and vomiting.
- Cancer Research and Treatment. (2020, March 18). Ramosetron versus this compound in Combination with Aprepitant and Dexamethasone for the Control of Highly-Emetogenic Chemotherapy-Induced Nausea and Vomiting.
- PubMed Central. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists.
- MDPI.
- Johns Hopkins Drug Discovery. Project - Chemotherapy-Induced Nausea and Vomiting.
- PubMed. 5-HT3 receptors as important mediators of nausea and vomiting due to chemotherapy.
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound hydrochloride?.
- PMC - PubMed Central.
- NIH. A double‐blind, randomized, multicenter phase 3 study of this compound vs granisetron combined with dexamethasone and fosaprepitant to prevent chemotherapy‐induced nausea and vomiting in patients with breast cancer receiving anthracycline and cyclophosphamide.
- Frontiers. Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew).
- NIH. Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting.
- Chemotherapy Induced- Nausea/Vomiting (CINV).
- PMC - PubMed Central. This compound as an anti-emetic and anti-nausea agent in oncology.
- Division of Cancer Prevention. Animal Models Used by PREVENT.
- NIH.
- YouTube. (2025, January 29). 01 Medicine of the week: 5 HT3 – receptor antagonists.
- YouTube. (2025, January 29). 03 Medicine of the week: NK1 receptor antagonists.
- ResearchGate. (PDF) In vivo animal models for cancer: What have we learned from chemical-induced and xenograft models.
- CancerNetwork. (2016, August 16). The Clinical Problem of Chemotherapy-Induced Nausea and Vomiting.
- ResearchGate. (2025, August 7). This compound Hydrochloride in the Treatment of Chemotherapy-Induced Nausea and Vomiting.
- ResearchGate. Cisplatin-induced emesis: Systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists.
- Alberta Health Services. Endorsement of the 2020 ASCO Guideline for Antiemetics.
- JNCI: Journal of the National Cancer Institute | Oxford Academic.
- ResearchGate. (2026, January 16). (PDF)
- Smith.
- Molecular mechanisms of 5-HT(3) and NK(1) receptor antagonists in prevention of emesis. (2014, January 5).
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Comparative study of oral versus intravenous Palonosetron in research
Executive Summary: The Equivalence Verdict
In the landscape of antiemetic therapy, Palonosetron (Aloxi®) stands as a second-generation 5-HT3 receptor antagonist, distinct from its predecessors (ondansetron, granisetron) due to its unique pharmacokinetic (PK) profile and binding affinity.
For researchers and drug developers, the critical operational question is the interchangeability of the 0.50 mg Oral formulation versus the standard 0.25 mg Intravenous (IV) bolus.
The Verdict:
Clinical data confirms that 0.50 mg Oral this compound is non-inferior to 0.25 mg IV this compound for preventing Chemotherapy-Induced Nausea and Vomiting (CINV) in both Moderately Emetogenic Chemotherapy (MEC) and Highly Emetogenic Chemotherapy (HEC).[1][2][3] While IV administration offers immediate
Mechanistic Grounding: Why Formulation Matters Less
To understand why a lower
The "Molecular Memory" Effect
This compound binds to the 5-HT3 receptor with an affinity (
Figure 1: Mechanism of Action - Pseudo-Irreversible Inhibition
Caption: this compound's efficacy is driven by high-affinity binding and slow dissociation kinetics, rendering the initial
Pharmacokinetic Profile Comparison
The following data synthesizes comparative studies between the therapeutic oral dose (0.50 mg) and the standard IV dose (0.25 mg).
Quantitative PK Matrix
| Parameter | Oral this compound (0.50 mg) | IV this compound (0.25 mg) | Clinical Implication |
| Bioavailability ( | ~97% - 110% | 100% (Reference) | High oral absorption negates the need for dose correction. |
| 5.1 ± 1.7 hours | Immediate (< 1 min) | IV is preferred only if immediate (<30 min) antiemetic onset is required. | |
| 0.81 ± 1.66 ng/mL | 5.6 ± 5.5 ng/mL* | IV generates a high initial spike, but this exceeds the saturation threshold of 5-HT3 receptors. | |
| ~44 hours | ~40 hours | Both formulations support single-dose prophylaxis for delayed CINV. | |
| Similar to IV | Reference | Total drug exposure is comparable, ensuring sustained receptor coverage. |
*Note:
Figure 2: Pharmacokinetic Logic Flow
Caption: Despite different entry kinetics, both routes achieve concentrations exceeding the receptor saturation threshold, leading to equivalent clinical outcomes.
Clinical Efficacy & Safety Data
Efficacy in Highly Emetogenic Chemotherapy (HEC)
In a pivotal multicenter, double-blind, non-inferiority study involving cisplatin-based regimens:
-
Protocol: Oral this compound (0.50 mg) vs. IV this compound (0.25 mg).[1][2][3][4][5]
-
Result: The Complete Response (CR) rate in the acute phase (0-24h) was 89.4% for Oral vs. 86.2% for IV .[1][4]
-
Statistical Significance: The difference (3.21%) confirmed non-inferiority (99% CI lower limit > -15%).[1][4]
Safety Profile
The adverse event (AE) profile is statistically indistinguishable between routes, primarily driven by the drug class rather than the formulation.
-
Constipation: ~3-5% (Both groups)
-
Headache: ~3-6% (Both groups)[1]
-
Injection Site Reactions: Exclusive to IV (Rare, <1%).
Experimental Protocol: Bioequivalence Study Design
For researchers designing a comparative study (e.g., for generic development or new formulation), the following protocol structure is recommended based on regulatory standards.
Study Type: Randomized, Open-Label, 2-Way Crossover.
Subject Pool: Healthy Volunteers (
Workflow Steps:
-
Screening: BMI 18.5–30, no history of GI motility disorders.
-
Period 1 (Dosing):
-
Arm A: 0.50 mg Oral Capsule (fasting state).
-
Arm B: 0.25 mg IV Bolus (over 30 seconds).
-
-
Sampling Points:
-
Pre-dose (0h).
-
Post-dose: 15, 30, 45 min, 1h, 1.5h, 2h, 3h, 4h, 6h, 8h, 12h, 24h, 48h, 72h, 96h, 120h, 144h.
-
Rationale: Extended sampling is required due to the long half-life (~40h) to capture the elimination phase accurately.
-
-
Washout Period: Minimum 14 days (approx.
) to prevent carryover. -
Period 2 (Crossover): Switch arms.
-
Bioanalytical Method: LC-MS/MS validation with Lower Limit of Quantitation (LLOQ)
ng/mL.
Critical Quality Attribute (CQA) Check:
-
Ensure the oral formulation dissolution profile matches the reference standard in pH 1.2, 4.5, and 6.8 media.
References
-
Efficacy and safety of oral this compound compared with IV this compound administered with dexamethasone for the prevention of chemotherapy-induced nausea and vomiting (CINV) in patients with solid tumors receiving cisplatin-based highly emetogenic chemotherapy (HEC). Source: PubMed / Springer [4]
-
Efficacy of oral this compound compared to intravenous this compound for the prevention of chemotherapy-induced nausea and vomiting associated with moderately emetogenic chemotherapy: a phase 3 trial. Source: PubMed Central (PMC)
-
Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization. Source: British Journal of Pharmacology (via NCBI)
-
Pharmacokinetics and bioavailability of this compound hydrochloride capsules in healthy volunteers. Source: ResearchGate
-
This compound–5-HT3 Receptor Interactions As Shown by a Binding Protein Cocrystal Structure. Source: ACS Chemical Biology
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of oral this compound compared to intravenous this compound for the prevention of chemotherapy-induced nausea and vomiting associated with moderately emetogenic chemotherapy: a phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of oral this compound compared with IV this compound administered with dexamethasone for the prevention of chemotherapy-induced nausea and vomiting (CINV) in patients with solid tumors receiving cisplatin-based highly emetogenic chemotherapy (HEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of oral this compound compared with IV this compound administered with dexamethasone for the prevention of chemotherapy-induced nausea and vomiting (CINV) in patients with solid tumors receiving cisplatin-based highly emetogenic chemotherapy (HEC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of oral this compound compared to intravenous this compound for the prevention of chemotherapy-induced nausea and vomiting associated with moderately emetogenic chemotherapy: a phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
Clinical Relevance of Palonosetron’s Extended Half-Life: A Comparative Technical Guide
Executive Summary
The clinical distinction of Palonosetron (second-generation 5-HT3 receptor antagonist) lies not merely in its pharmacokinetics but in the causal link between its unique molecular binding mode and its superior efficacy in the delayed phase (24–120 hours) of Chemotherapy-Induced Nausea and Vomiting (CINV). While first-generation agents (Ondansetron, Granisetron) rely on competitive antagonism with short half-lives (~3–9 hours), this compound exhibits a ~40-hour half-life , allosteric binding with positive cooperativity, and the ability to trigger receptor internalization. This guide analyzes the mechanistic and clinical data to validate why this compound remains the preferred agent for preventing delayed emesis.
Mechanistic Differentiators: The "Why" Behind the Efficacy
Pharmacokinetic Profile
The primary driver of this compound's sustained activity is its elimination half-life (
| Parameter | This compound | Ondansetron | Granisetron | Dolasetron |
| Generation | 2nd | 1st | 1st | 1st |
| Half-Life ( | ~40 hours | 3–6 hours | 6–9 hours | 7–9 hours |
| Binding Affinity ( | 10.45 | 8.70 | 9.15 | 8.80 |
| Receptor Interaction | Allosteric / Pseudo-irreversible | Competitive | Competitive | Competitive |
| Metabolism | CYP2D6, CYP3A4, CYP1A2 | CYP3A4, CYP1A2, CYP2D6 | CYP3A4 | CYP2D6, CYP3A4 |
Pharmacodynamics: Allostery and Internalization
Unlike first-generation antagonists that compete directly with serotonin for the orthosteric binding site, this compound binds to an allosteric site. This interaction induces a conformational change that:
-
Increases the receptor's affinity for this compound (positive cooperativity).[1][2]
-
Triggers receptor internalization (endocytosis), effectively removing the receptor from the cell surface and rendering it permanently inaccessible to serotonin.
-
Inhibits "cross-talk" with the NK-1 receptor signaling pathway, further dampening the delayed emetic response.
Visualization: 5-HT3 Receptor Inhibition Pathway
The following diagram illustrates the divergent pathways of this compound versus first-generation antagonists.
Caption: this compound induces receptor internalization via allosteric binding, preventing serotonin activation long-term, unlike the reversible blockade of first-generation agents.
Experimental Validation: Measuring Receptor Occupancy
To validate the "long duration" claim in a research setting, a standard
Protocol: [3H]-Ligand Dissociation & Washout Assay
Objective: To quantify the off-rate (
Materials:
-
Cell Line: HEK-293 cells stably expressing human 5-HT3A receptors.
-
Radioligand:
-Granisetron (Specific Activity ~80 Ci/mmol). -
Test Compounds: this compound (10 nM), Granisetron (10 nM).
-
Wash Buffer: Tris-HCl (50 mM, pH 7.4) + MgCl2 (5 mM).
Step-by-Step Methodology:
-
Equilibrium Binding:
-
Incubate membrane preparations (20 µg protein/well) with
-Granisetron (0.5 nM) until equilibrium is reached (approx. 60 min at 25°C). -
Control: Determine Total Binding (TB) and Non-Specific Binding (NSB) using excess unlabeled Ondansetron (10 µM).
-
-
Competition Induction:
-
Add unlabeled this compound (10 nM) or Granisetron (10 nM) to respective wells to initiate dissociation of the radioligand.
-
Note: For this compound, you are testing if it can displace the radioligand and stay bound.
-
-
The "Washout" Phase (Critical Step):
-
At
, remove the supernatant. -
Perform 3x aggressive washes with ice-cold Wash Buffer to remove unbound drug.
-
Resuspend cells in fresh buffer (drug-free) and incubate at 37°C.
-
-
Time-Point Measurement:
-
Sample aliquots at
hours post-washout. -
Filter through GF/B glass fiber filters using a cell harvester.
-
Measure retained radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
Plot
vs. Time. -
Calculate
of dissociation using the equation: .
-
Expected Results:
-
Granisetron: Rapid return of radioligand binding capacity (dissociation
hours). -
This compound: Minimal recovery of radioligand binding sites even at 24 hours, indicating the receptor remains "locked" or internalized.
Visualization: Experimental Workflow
Caption: Workflow for determining persistent receptor occupancy. The washout step is critical to differentiate affinity from irreversible binding.
Clinical Relevance: Acute vs. Delayed CINV[3][4]
The superior binding affinity and half-life of this compound translate directly to clinical outcomes, specifically in the "gap" where first-generation agents fail.
Comparative Efficacy Data (Pooled Analysis)
The following table summarizes Complete Response (CR) rates (no emesis, no rescue meds) in Moderately Emetogenic Chemotherapy (MEC).
| Phase | This compound (0.25 mg IV) | Ondansetron / Granisetron | Relative Risk Reduction |
| Acute (0–24h) | 81.0% | 69.0% | ~15% |
| Delayed (24–120h) | 74.0% | 55.0% | ~35% |
| Overall (0–120h) | 69.3% | 50.3% | ~38% |
Data Source: Pooled analysis of Phase III trials (see References).
Interpretation
-
Acute Phase: this compound is non-inferior and often marginally superior to first-generation agents.
-
Delayed Phase: This is the critical differentiator . The 40-hour half-life ensures that when the patient is at home (days 2–5), the drug is still present at therapeutic levels. Conversely, Ondansetron (half-life ~4h) requires multiple daily oral doses to maintain efficacy, introducing compliance risks and "trough" periods of low receptor occupancy.
References
-
Rojas, C., et al. (2008). "this compound exhibits unique molecular interactions with the 5-HT3 receptor."[3][4] Anesthesia & Analgesia. Link
-
Eisenberg, P., et al. (2003). "Improved prevention of moderately emetogenic chemotherapy-induced nausea and vomiting with this compound, a pharmacologically novel 5-HT3 receptor antagonist."[3][5] Cancer.[6][7][8] Link
-
Rubenstein, E. B., et al. (2006). "this compound: A unique 5-HT3 receptor antagonist indicated for the prevention of acute and delayed chemotherapy-induced nausea and vomiting."[6] Clinical Advances in Hematology & Oncology. Link
-
Stathis, M., et al. (2012). "this compound triggers 5-HT3 receptor internalization and causes prolonged inhibition of receptor function."[2][5][9] European Journal of Pharmacology. Link
-
FDA Label. (2008). "Aloxi (this compound HCl) Injection Prescribing Information." U.S. Food and Drug Administration. Link
Sources
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- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound versus older 5-HT3 receptor antagonists for nausea prevention in patients receiving chemotherapy: a multistudy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy and safety of this compound with the first 5-HT3 receptor antagonists for the chemotherapy-induced nausea and vomiting: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 9. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
